1-hexadecyl-1H-indole-2,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
28035-35-0 |
|---|---|
Molecular Formula |
C24H37NO2 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
1-hexadecylindole-2,3-dione |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-22-19-16-15-18-21(22)23(26)24(25)27/h15-16,18-19H,2-14,17,20H2,1H3 |
InChI Key |
JLUGWHXZCKLPBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-hexadecyl-1H-indole-2,3-dione
This technical guide provides a comprehensive overview of 1-hexadecyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis, and known biological activities of the broader class of N-alkylated isatins.
Nomenclature and Chemical Identity
The compound with the chemical structure of a hexadecyl group attached to the nitrogen at position 1 of the 1H-indole-2,3-dione core is formally named according to IUPAC nomenclature.
IUPAC Name: this compound
Synonyms: 1-hexadecylisatin
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is specific to this compound, other values are derived from structurally analogous compounds due to limited availability of specific experimental data.
| Property | Value | Source |
| Molecular Formula | C24H37NO2 | [1] |
| Molar Mass | 371.56 g/mol | [1] |
| CAS Number | 28035-35-0 | [2] |
| Appearance | Not specified | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of the isatin core.[3] This process involves the deprotonation of the nitrogen atom at position 1, followed by nucleophilic substitution with an appropriate alkylating agent, in this case, a 1-halo-hexadecane. Modern synthetic approaches often utilize microwave irradiation to enhance reaction rates and yields.[3]
Experimental Protocol: Microwave-Assisted N-Alkylation of Isatin
This protocol describes a general method for the N-alkylation of isatin that can be adapted for the synthesis of this compound.
Materials:
-
Isatin (1H-indole-2,3-dione)
-
1-Bromohexadecane (or 1-iodohexadecane)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)
-
Dichloromethane (for extraction)
-
Magnesium sulfate (MgSO4)
-
Silica gel for chromatography
Procedure:
-
In a microwave-safe reaction vessel, combine isatin (1 equivalent), 1-bromohexadecane (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Add a few drops of DMF or NMP to the mixture.
-
Seal the vessel and place it in a household or laboratory microwave oven.
-
Irradiate the mixture at a suitable power level and for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC). Reaction times are typically significantly shorter than conventional heating methods.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.[4]
Synthesis Workflow
Biological Activities and Mechanism of Action
Isatin and its derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6] The introduction of an N-alkyl substituent can significantly modulate these activities.[7]
Antibacterial Activity
N-alkylated isatin derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[2] The lipophilicity conferred by the alkyl chain is believed to play a crucial role in the antibacterial potency.
The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., amoxicillin) for positive control
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria and DMSO without the compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core.
While the exact mechanism of antibacterial action for all isatin derivatives is not fully elucidated, one proposed mechanism involves the disruption of the bacterial cell membrane. The lipophilic alkyl chain is thought to facilitate the insertion of the molecule into the lipid bilayer, leading to membrane destabilization and cell death.
References
- 1. chembk.com [chembk.com]
- 2. Antimicrobial and mutagenic properties of organotin(IV) complexes with isatin and N-alkylisatin bisthiocarbonohydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-Hexadecyl-1H-indole-2,3-dione from Isatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis due to its wide range of biological activities.[1][2] The functionalization of the isatin nucleus, particularly at the N-1 position, is a key strategy for modulating its physicochemical properties and pharmacological effects. N-alkylation enhances the stability of the isatin ring towards bases while preserving its reactivity for further transformations.[3][4] This technical guide provides an in-depth overview of the synthesis of 1-hexadecyl-1H-indole-2,3-dione, a long-chain N-alkylated isatin derivative, through the direct alkylation of isatin. It includes a detailed experimental protocol, a summary of reaction parameters, and expected analytical data, designed to be a comprehensive resource for professionals in chemical and pharmaceutical development.
Core Synthesis Principle: N-Alkylation
The synthesis of this compound from isatin is achieved via a nucleophilic substitution reaction. The process involves two primary steps:
-
Deprotonation: The acidic N-H proton of the isatin indole ring is abstracted by a base to form a highly conjugated and resonance-stabilized isatin anion.[3]
-
Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, in this case, 1-bromohexadecane, to form the N-C bond and yield the final product.
Common bases employed for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH), typically in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[3][4][5] Both conventional heating and microwave irradiation have been successfully utilized to promote the reaction, with microwave-assisted methods often providing significant advantages in terms of reduced reaction times and improved yields.[4][5][6]
Reaction Pathway and Experimental Workflow
The logical progression of the synthesis, from reactants to the final characterized product, is outlined below.
Caption: Figure 1: General Reaction Pathway for N-Alkylation of Isatin
Caption: Figure 2: Experimental Synthesis and Analysis Workflow
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the N-alkylation of isatin.
3.1 Materials and Reagents
-
Isatin (1.0 eq)
-
1-Bromohexadecane (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
3.2 Synthesis Procedure
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add isatin (e.g., 1.47 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous DMF (30 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes to facilitate the initial formation of the isatin anion.
-
Add 1-bromohexadecane (3.36 g, 11 mmol) to the mixture dropwise.
-
Attach a reflux condenser and heat the reaction mixture to 70-80°C with continuous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system) until the starting isatin spot is consumed (typically 4-6 hours).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with copious amounts of deionized water to remove DMF and inorganic salts.
-
Dry the crude product under vacuum.
3.3 Purification
-
Transfer the crude, dry solid to a flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes before being filtered hot.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Data Presentation
The following tables summarize the reaction parameters and the expected analytical data for the synthesized this compound.
Table 1: Summary of Reaction Conditions and Yields
| Parameter | Condition | Rationale / Comment |
| Alkylating Agent | 1-Bromohexadecane | Provides the C16 alkyl chain. Iodide or chloride analogs can be used but may affect reactivity. |
| Base | K₂CO₃ (anhydrous) | A mild and effective base for deprotonation. NaH or Cs₂CO₃ are stronger alternatives. |
| Solvent | DMF (anhydrous) | A polar aprotic solvent that effectively dissolves the isatin anion and promotes SN2 reactions. |
| Temperature | 70-80°C | Provides sufficient thermal energy for the reaction without significant decomposition. |
| Reaction Time | 4-6 hours | Typical duration for completion, should be confirmed by TLC monitoring. |
| Work-up | Precipitation in Water | An effective method to separate the organic product from the water-soluble solvent (DMF) and salts. |
| Expected Yield | >85% | N-alkylation of isatin is generally a high-yielding reaction. |
Table 2: Expected Physicochemical and Spectroscopic Data
| Property | Expected Value / Observation |
| Appearance | Orange to red crystalline solid |
| Melting Point (°C) | ~80-85 °C (Varies with purity) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.6-7.1 (4H, m, Ar-H), ~3.7 (2H, t, N-CH₂), ~1.7 (2H, m, N-CH₂-CH₂), ~1.25 (26H, br s, -(CH₂)₁₃-), ~0.88 (3H, t, -CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~183 (C=O), ~158 (C=O), ~150 (Ar-C), ~138, ~125, ~123, ~117, ~110 (Ar-CH & Ar-C), ~40 (N-CH₂), ~32, ~29 (multiple), ~27, ~22 (Alkyl CH₂), ~14 (-CH₃) |
| IR (KBr, cm⁻¹) | ~2920, 2850 (C-H stretch, alkyl), ~1735 (C=O, ketone), ~1610 (C=O, amide), ~1465 (C=C, aromatic) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₂₄H₃₅NO₂: 370.27; Found: ~370.27 |
Note: The spectral data presented are predictive values based on the chemical structure and data from analogous N-alkylated isatins. Actual experimental values should be used for definitive characterization.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Simple and Efficient Microwave Assisted N-Alkylation of Isatin | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 1-hexadecyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1-hexadecyl-1H-indole-2,3-dione, a derivative of isatin. Given the limited availability of published data for this specific long-chain N-alkylated isatin, this document compiles representative spectroscopic information from closely related N-alkyl-1H-indole-2,3-diones. The methodologies and expected spectral characteristics detailed herein serve as a valuable resource for the synthesis, identification, and characterization of this compound.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. The N-alkylation of the isatin core is a common strategy to modulate its physicochemical properties and biological activity. This compound, with its long lipophilic alkyl chain, is of interest for applications requiring increased membrane permeability or specific hydrophobic interactions. Accurate spectroscopic characterization is crucial for confirming the successful synthesis and purity of such compounds.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound based on the analysis of shorter-chain N-alkyl isatins, such as N-butylisatin.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.60 | d | 1H | Aromatic H-4 |
| ~ 7.55 | t | 1H | Aromatic H-6 |
| ~ 7.10 | t | 1H | Aromatic H-5 |
| ~ 6.90 | d | 1H | Aromatic H-7 |
| ~ 3.71 | t | 2H | N-CH₂- |
| ~ 1.67 | m | 2H | N-CH₂-CH₂- |
| ~ 1.25 | m | 26H | -(CH₂)₁₃- |
| ~ 0.88 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 188.0 | C=O (C-3) |
| ~ 158.9 | C=O (C-2) |
| ~ 148.9 | Aromatic C-7a |
| ~ 138.0 | Aromatic C-6 |
| ~ 126.3 | Aromatic C-4 |
| ~ 123.6 | Aromatic C-5 |
| ~ 121.0 | Aromatic C-3a |
| ~ 116.3 | Aromatic C-7 |
| ~ 48.1 | N-CH₂- |
| ~ 31.9 - 22.7 | -(CH₂)₁₄- |
| ~ 14.1 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2920, 2850 | Strong | C-H stretch (aliphatic) |
| ~ 1730 | Strong | C=O stretch (keto, C-3) |
| ~ 1610 | Strong | C=O stretch (lactam, C-2) |
| ~ 1470 | Medium | C=C stretch (aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Type | Fragmentation Pathway |
| 369 | [M]⁺ | Molecular Ion |
| 146 | [M - C₁₆H₃₃]⁺ | Loss of the hexadecyl radical |
| 132 | [M - C₁₆H₃₃ - CO]⁺ | Loss of hexadecyl radical and carbon monoxide |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of N-alkylated isatins, which can be adapted for this compound.
3.1. Synthesis of this compound
This procedure is a general method for the N-alkylation of isatin.[2]
-
Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 1.3 mmol) to the solution. Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of the isatin anion.
-
Alkylation: Add 1-bromohexadecane (1.1 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 70-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
3.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 300 or 400 MHz spectrometer.[1] Samples should be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.[2] Samples can be prepared as potassium bromide (KBr) pellets or analyzed as a thin film.
-
Mass Spectrometry (MS): Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Discussion of Expected Spectral Features
-
¹H NMR: The aromatic region is expected to show four distinct signals corresponding to the protons on the isatin core. The N-CH₂ protons will appear as a triplet at approximately 3.71 ppm. The long hexadecyl chain will be represented by a large multiplet in the aliphatic region (~1.25 ppm) and a terminal methyl triplet around 0.88 ppm.
-
¹³C NMR: The two carbonyl carbons at the C-2 and C-3 positions are expected to be the most downfield signals. The aromatic carbons will appear in the typical range of 110-150 ppm. The N-CH₂ carbon will be around 48.1 ppm, followed by the signals for the remaining methylene groups of the hexadecyl chain and the terminal methyl carbon.
-
IR Spectroscopy: The spectrum will be dominated by strong absorption bands for the two carbonyl groups (keto and lactam) and the C-H stretching of the long alkyl chain.
-
Mass Spectrometry: The molecular ion peak is expected at m/z 369. A prominent fragmentation pattern for N-alkyl isatins is the cleavage of the N-C alkyl bond, which would result in a base peak at m/z 146, corresponding to the isatin radical cation.[3] Further fragmentation by loss of CO would yield a fragment at m/z 132.
This guide provides a foundational understanding of the spectroscopic properties of this compound, which is essential for its successful synthesis and characterization in a research and development setting.
References
Physical properties of 1-hexadecyl-1H-indole-2,3-dione (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known and expected physical properties of 1-hexadecyl-1H-indole-2,3-dione, also known as N-hexadecylisatin. Due to the specialized nature of this compound, specific experimental data is not widely available in published literature. Therefore, this guide also furnishes detailed, standard experimental protocols for determining its melting point and solubility.
Core Compound Overview
This compound is a derivative of isatin (1H-indole-2,3-dione), a well-known heterocyclic compound with a broad range of biological activities. The key structural feature of the target compound is the presence of a long, 16-carbon alkyl (hexadecyl) chain attached to the nitrogen atom of the indole ring system. This substantial lipophilic chain is expected to significantly influence its physical properties, particularly its solubility profile.
Physical Properties
While specific, experimentally determined values for the melting point and solubility of this compound are not readily found in scientific databases, we can predict its behavior based on its chemical structure and the properties of related N-alkylated isatin derivatives.[1][2]
Melting Point
The melting point of a crystalline solid is a key indicator of its purity.[3] For this compound, the presence of the long, flexible hexadecyl chain introduces significant van der Waals forces, which would suggest a relatively high melting point compared to isatin or isatins with shorter alkyl chains. However, the long alkyl chain can also disrupt crystal packing. Therefore, experimental determination is crucial.
Expected Property Summary
| Property | Expected Value/Range | Rationale |
| Melting Point | Solid at room temperature; likely in the range of 80-120 °C. | The isatin core is a solid at room temperature, and the long alkyl chain will increase the molecular weight and intermolecular forces. This is an educated estimate and requires experimental verification. |
| Solubility | Water: Insoluble.Polar Organic Solvents (e.g., Ethanol, Methanol): Sparingly soluble to insoluble.Nonpolar Organic Solvents (e.g., Hexane, Dichloromethane, Chloroform): Soluble. | The long, nonpolar hexadecyl chain dominates the molecule's character, making it highly lipophilic. It will be readily soluble in solvents with similar nonpolar characteristics ("like dissolves like").[4] |
Experimental Protocols
The following are detailed, standard methodologies for the experimental determination of the melting point and solubility of a novel organic compound such as this compound.
Melting Point Determination Protocol
The capillary method is a standard and widely used technique for determining the melting point of a solid organic compound.[5][6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement:
-
The packed capillary tube is placed into the heating block of the melting point apparatus.
-
A rapid heating rate (e.g., 10-20 °C/minute) is used for an initial approximate determination of the melting range.[7]
-
A second, more precise measurement is then performed with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/minute.[5]
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8] A pure compound will typically have a sharp melting range of 1-2 °C.[3]
Solubility Determination Protocol (Qualitative)
This protocol provides a qualitative assessment of solubility in various solvents, which is crucial for applications in drug development and reaction chemistry.[9][10]
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Pipettes
-
Spatula
Solvents to be Tested:
-
Water (polar, protic)
-
Ethanol (polar, protic)
-
Acetone (polar, aprotic)
-
Dichloromethane (nonpolar)
-
Hexane (nonpolar)
Procedure:
-
Sample Preparation: In separate, labeled test tubes, place approximately 10-20 mg of this compound.
-
Solvent Addition: To each test tube, add 1 mL of the respective solvent.
-
Mixing: Vigorously agitate each test tube using a vortex mixer or by shaking for at least 60 seconds.[4]
-
Observation: Observe each tube for the dissolution of the solid. The compound is classified as:
-
Soluble: If the solid completely dissolves.
-
Sparingly soluble: If the solid partially dissolves.
-
Insoluble: If the solid does not appear to dissolve.[4]
-
-
Data Recording: The results are recorded in a table for easy comparison.
Logical Workflow for Compound Characterization
For a newly synthesized compound like this compound, a systematic workflow is essential to confirm its identity and purity before further studies.
Caption: Workflow for Synthesis and Characterization.
Synthesis of N-Alkylated Isatins
The general synthesis of N-alkylated isatins, such as this compound, typically involves the reaction of the isatin anion with an alkyl halide.[11]
Caption: General N-alkylation of Isatin.
This guide provides a foundational understanding of the physical properties of this compound and the experimental approaches required for their determination. For any further research or development, it is imperative that these properties be confirmed experimentally.
References
- 1. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. athabascau.ca [athabascau.ca]
- 4. chem.ws [chem.ws]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. byjus.com [byjus.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. ijoer.com [ijoer.com]
N-Alkylated Isatin Derivatives: A Comprehensive Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] The synthetic versatility of the isatin scaffold, particularly at the N-1 position of the indole ring, allows for the generation of a vast library of N-alkylated derivatives with modulated biological profiles.[1] This technical guide provides an in-depth overview of the biological activities of N-alkylated isatin derivatives, focusing on their anticancer, antimicrobial, antiviral, and anticonvulsant properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity
N-alkylated isatin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like kinases.[5][6][7]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various N-alkylated isatin derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | IC50 (µM) | Reference |
| 4l | K562 (Leukemia) | 1.75 | [2] |
| 4l | HepG2 (Hepatoma) | 3.20 | [2] |
| 4l | HT-29 (Colon Cancer) | 4.17 | [2] |
| 7f | KB (Epidermoid Carcinoma) | 1.99 | [8] |
| 7f | A549 (Lung Cancer) | 0.90 | [8] |
| 10a | HepG2, Hela, HCT-116, A549, DU145, SKOV3, MCF-7, MCF-7/DOX | 8.32 - 49.73 | [3] |
| 13a | HeLa (Cervical Cancer) | 18.5 | [3] |
| 14g | A549, HepG2, MCF-7, PC-3, HeLa | 77.2 - 88.9 | [3] |
| 14h | A549, HepG2, MCF-7, PC-3, HeLa | 65.4 - 89.7 | [3] |
| 29 | MCF-7 (Breast Cancer) | 0.0028 | [9] |
| 36 | MCF-7 (Breast Cancer) | 14.83 | [9] |
| 36 | A549 (Lung Cancer) | 17.88 | [9] |
| 36 | HeLa (Cervical Cancer) | 6.89 | [9] |
| 37 | IM-9 (Myeloma) | 7.92 | [9] |
| HKL 2H | K562 (Leukemia) | 0.003 | [6] |
| 6 | HepG2 (Hepatoma) | 0.47 | [10] |
| 13 | Caco-2 (Colon Cancer) | Comparable to Doxorubicin | [11] |
| 14 | Caco-2 (Colon Cancer) | Comparable to Doxorubicin | [11] |
Signaling Pathways in Anticancer Activity
N-alkylated isatin derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell survival and proliferation. Two of the most well-documented pathways are the induction of apoptosis and cell cycle arrest.
Many N-alkylated isatin derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often initiated through the intrinsic (mitochondrial) pathway, characterized by the dissipation of the mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.
Another common mechanism of action is the induction of cell cycle arrest, frequently at the G2/M transition. This prevents cancer cells from dividing and proliferating. This process involves the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins.
Antimicrobial Activity
N-alkylated isatin derivatives have demonstrated notable activity against a variety of pathogenic bacteria. The introduction of N-alkyl groups and substitutions on the aromatic ring can significantly influence their antimicrobial potency.[12]
Quantitative Antimicrobial Data
The following table presents the antimicrobial activity of selected N-alkylated isatin derivatives, with data presented as the diameter of the zone of inhibition.
| Compound | Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| 3c | Staphylococcus aureus | 16 | > Amoxicillin | [12] |
| 3c | Escherichia coli | 1 | > Amoxicillin | [12] |
| 3a | Escherichia coli | 1 | 10 ± 0.57 | [12] |
| 3b | Escherichia coli | 1 | 8.5 ± 0.28 | [12] |
| 3d | Escherichia coli | 1 | 9.5 ± 0.28 | [12] |
| 6a | Escherichia coli | 1 | 7.5 ± 0.28 | [12] |
| 6b | Escherichia coli | 1 | 8.5 ± 0.28 | [12] |
| 6c | Escherichia coli | 1 | 8.5 ± 0.28 | [12] |
| VIIIb | Staphylococcus aureus | - | High Activity | [13] |
| VIIIc | Staphylococcus aureus | - | High Activity | [13] |
| VIIId | Staphylococcus aureus | - | High Activity | [13] |
| VIIIg | Staphylococcus aureus | - | High Activity | [13] |
| 11a | Streptococcus mutans | - | 46.3 ± 1 | [14] |
| 11f | Streptococcus mutans | - | 14.3 ± 0.6 | [14] |
Antiviral Activity
The isatin scaffold has been a valuable template for the development of antiviral agents. N-alkylation has been explored as a strategy to enhance the antiviral efficacy of these compounds against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).[15][16]
Quantitative Antiviral Data
The following table summarizes the antiviral activity of several N-alkylated isatin derivatives, with data presented as EC50 values (the concentration required to achieve 50% of the maximum effect).
| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |
| 1a | HIV-1 | - | 11.3 | [15] |
| 1b | HIV-1 | - | 13.9 | [15] |
| 9l | HIV-1 | MT-4 | >99% protection | [15] |
| 10c | HIV | CEM | 2.62 - 3.40 µM | [15] |
| 10f | HIV | CEM | 2.62 - 3.40 µM | [15] |
| 10i | HIV | CEM | 2.62 - 3.40 µM | [15] |
| Schiff's bases[6] | HIV-1 | MT-4 | 8 - 15.3 | [15] |
| Schiff's bases[6] | HIV-2 | MT-4 | 41.5 - 125 | [15] |
| SPIII-5H | HCV | Huh 5-2 | 17 | [16] |
| SPIII-Br | HCV | Huh 5-2 | 19 | [16] |
Anticonvulsant Activity
Isatin and its derivatives have been investigated for their effects on the central nervous system, with several N-alkylated analogs demonstrating promising anticonvulsant properties in preclinical models.[17][18]
Quantitative Anticonvulsant Data
The anticonvulsant activity of N-alkylated isatin derivatives is often evaluated in rodent models using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (sPTZ) test. The data is typically presented as the ED50 (the median effective dose required to produce a therapeutic effect in 50% of the population).
| Compound | Test Model | ED50 (mg/kg) | Reference |
| 1 | MES | 22.0 | [19] |
| 2 | MES | 23.3 | [19] |
| 3 | MES | 20.5 | [19] |
| 5 | MES | 40.96 | [19] |
| 5 | scPTZ | 85.16 | [19] |
| 10 | MES | 75 | [19] |
| 11 | MES | 75 | [19] |
| 13 | MES | 43 | [19] |
| 14 | MES | 36 | [19] |
| 15 | MES | 21 | [19] |
| 4b | MES | 91.3 | [20] |
| 5a | MES | 78.27 | [17] |
| 5g | MES | 140.38 | [17] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Workflow for Anticancer Drug Screening
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-alkylated isatin derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Susceptibility Testing
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the N-alkylated isatin derivative onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
Antiviral Activity Assay
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with the virus dilutions in the presence or absence of various concentrations of the N-alkylated isatin derivative.
-
Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a medium containing agar or methylcellulose to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Anticonvulsant Activity Screening
-
Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.
-
Drug Administration: Administer the N-alkylated isatin derivative intraperitoneally or orally at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
Electroshock Application: At a predetermined time after drug administration (time of peak effect), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the ED50 of the compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension.
Conclusion
N-alkylated isatin derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders underscores their potential as lead compounds for the development of novel therapeutics. The structure-activity relationship studies consistently highlight the importance of the N-alkyl substituent and the substitution pattern on the isatin core in modulating the biological activity. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the chemical space around the N-alkylated isatin scaffold is warranted to optimize their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical translation.
References
- 1. ijstr.org [ijstr.org]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-(2-carboxyethenyl) isatin derivative induces G₂/M cell cycle arrest and apoptosis in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allyl-isatin suppresses cell viability, induces cell cycle arrest, and promotes cell apoptosis in hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
- 19. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Potential Therapeutic Applications of 1-Hexadecyl-1H-indole-2,3-dione: A Technical Guide
Introduction
1H-indole-2,3-dione, commonly known as isatin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2] Derivatives of isatin have been reported to possess anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][3] The substitution at the N-1 position of the isatin core is a common strategy to modulate its physicochemical properties and biological activity. N-alkylation, in particular, can enhance the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and target engagement.[4]
This guide focuses on the therapeutic potential of 1-hexadecyl-1H-indole-2,3-dione, an N-alkylated isatin derivative characterized by a long C16 alkyl chain. While specific studies on this molecule are lacking, its structural features suggest potential for investigation in anticancer and antimicrobial applications, areas where other N-alkylated isatins have shown promise.[5][6]
Potential Therapeutic Applications
Based on the structure-activity relationships of known isatin derivatives, this compound is a candidate for investigation in the following therapeutic areas:
Anticancer Activity
Numerous isatin derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[7][8] The mechanism of action for many of these derivatives involves the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][9] The introduction of a long alkyl chain at the N-1 position may enhance the compound's ability to interact with cellular membranes or lipophilic binding pockets of target proteins.
Antimicrobial Activity
Isatin and its derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[10][11] The N-alkylation of isatin has been shown to influence its antimicrobial spectrum and potency. The hexadecyl chain could potentially disrupt bacterial cell membranes, leading to bactericidal or bacteriostatic effects.
Illustrative Quantitative Data
The following tables present hypothetical quantitative data to illustrate the potential efficacy of this compound in anticancer and antimicrobial assays. This data is not based on experimental results for this specific compound and should be considered for illustrative purposes only.
Table 1: Illustrative Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT-116 | Colon Carcinoma | 12.3 |
| A549 | Lung Carcinoma | 15.1 |
| K562 | Chronic Myelogenous Leukemia | 7.9 |
Table 2: Illustrative Antimicrobial Activity of this compound
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive bacteria | 16 |
| Escherichia coli (ATCC 25922) | Gram-negative bacteria | 32 |
| Candida albicans (ATCC 10231) | Fungus | 64 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to evaluate the therapeutic potential of this compound.
Synthesis of this compound
This protocol describes a general method for the N-alkylation of isatin.[1][12]
Materials:
-
Isatin (1.0 eq)
-
1-Bromohexadecane (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of isatin in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromohexadecane to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitate formed is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines using the MTT assay.[2][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549, K562)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for another 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compound against microbial strains.[6][14][15]
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland standard
Procedure:
-
Prepare a serial two-fold dilution of this compound in the appropriate culture broth in a 96-well plate. The concentration range can be, for example, from 256 µg/mL to 0.5 µg/mL.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Experimental Workflows
Caption: Overview of experimental workflows.
Hypothetical Signaling Pathway for Anticancer Activity
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Study of antimicrobial activity of novel Isatin derivatives | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 12. ijoer.com [ijoer.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Literature review on the synthesis and applications of isatin derivatives
An In-depth Technical Guide to the Synthesis and Applications of Isatin Derivatives
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound first synthesized in 1841 through the oxidation of indigo dye.[1][2] It consists of a fused benzene and pyrrole ring, featuring a ketone and a γ-lactam moiety.[3] This unique structure serves as a valuable scaffold in medicinal chemistry and organic synthesis.[4][5] Isatin and its derivatives are not only synthetic constructs but are also found in nature in various plants, such as those of the Isatis genus, and have been identified as metabolic derivatives of adrenaline in humans.[2][3]
The synthetic accessibility and the ability to modify the isatin core at multiple positions (N-1, C-3, and C-5 being the most favorable) have led to the generation of a vast library of derivatives with a wide spectrum of biological activities.[4][6] These activities include anticancer, antiviral, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties.[2][7][8] The clinical approval of isatin-based drugs like Sunitinib, a multi-receptor tyrosine kinase inhibitor for treating cancers, underscores the therapeutic potential of this scaffold.[4][9][10] This guide provides a comprehensive review of the synthesis methodologies, key applications, and experimental protocols related to isatin derivatives for researchers in drug discovery and development.
Synthesis of Isatin Derivatives
The synthesis of the isatin core can be achieved through several classical methods, with modern variations improving yield and environmental friendliness. Modifications at the N-1, C-2, and C-3 positions allow for the creation of diverse derivatives.[11]
Classical Synthetic Methods
-
Sandmeyer Synthesis: This is one of the most common methods, involving the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, like sulfuric acid, to yield the isatin ring with an overall yield often exceeding 75%.[1][12]
-
Stolle Synthesis: This method involves the reaction of anilines with oxalyl chloride to form a chlorooxalanilide intermediate, which is subsequently cyclized using a Lewis acid such as aluminum chloride or boron trifluoride.[1][12] This approach is particularly effective for preparing substituted isatins.[13]
-
Gassman Synthesis: This technique provides a pathway to substituted isatins through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate, achieving yields in the range of 40-81%.[12][14]
-
Martinet Synthesis: This synthesis involves the reaction of an amino aromatic compound with an oxomalonate ester, which, after oxidative decarboxylation, yields the corresponding isatin.[12][14]
Modern Synthetic Approaches
Recent advancements have focused on more efficient and environmentally benign methods. These include:
-
Oxidation of Indoles: A modern approach involves the direct oxidation of indole derivatives to produce N-alkylated isatins, sometimes using O2 as the oxidizing agent in the presence of a photosensitizer.[4]
-
Metal-Catalyzed Reactions: Copper-catalyzed cross-dehydrogenative C-N annulations of aminoacetophenones provide a direct route to isatins.[15]
-
One-Pot Syntheses: Methods using molecular iodine and an oxidant like tert-butyl hydroperoxide (TBHP) allow for the one-pot synthesis of isatins from 2′-aminoacetophenones via an oxidative amido cyclization.[15]
Applications of Isatin Derivatives
The diverse pharmacological profile of isatin derivatives makes them promising candidates for treating a wide range of diseases.[2][16]
Anticancer Activity
Isatin derivatives are a significant class of antineoplastic agents.[10] Their mechanisms of action are varied and include the inhibition of key enzymes involved in cancer progression.[10][17]
-
Kinase Inhibition: Many isatin derivatives function as potent inhibitors of protein kinases, which are crucial for cell signaling pathways controlling proliferation and angiogenesis.[17] Sunitinib and Toceranib are clinically approved multi-kinase inhibitors used in cancer therapy.[4][9] They target receptors like VEGFR-2 and EGFR, disrupting downstream signaling.[2][17]
-
Tubulin Polymerization Inhibition: Some isatin-based hybrids, such as triazole-tethered isatin–coumarin derivatives, have been shown to inhibit tubulin polymerization, a mechanism similar to established chemotherapy agents.[17]
-
Apoptosis Induction: Isatin-hydrazone derivatives can induce apoptosis in cancer cells by suppressing anti-apoptotic proteins like Bcl-2 and activating caspases.[7][17]
dot digraph "VEGFR2_Signaling_Pathway_Inhibition" { graph [ rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.8, size="7.6, 5", ratio="fill" ];
node [ shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1" ];
edge [ arrowhead=normal, color="#202124", penwidth=1.5 ];
// Nodes VEGF [label="VEGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Receptor\nDimerization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Autophosphorylation [label="Autophosphorylation\n(Kinase Activation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IsatinDerivative [label="Isatin Derivative\n(e.g., Sunitinib)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\nAngiogenesis\nSurvival", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds to"]; VEGFR2 -> Dimerization; Dimerization -> Autophosphorylation; Autophosphorylation -> PI3K_AKT [label="Activates"]; Autophosphorylation -> MAPK [label="Activates"]; PI3K_AKT -> Proliferation [label="Promotes"]; MAPK -> Proliferation [label="Promotes"];
// Inhibition Edge IsatinDerivative -> Autophosphorylation [ arrowhead=T, color="#EA4335", style=dashed, penwidth=2, label=" Inhibits ATP Binding" ]; }
Caption: VEGFR-2 Signaling Pathway Inhibition by Isatin Derivatives.
Antiviral Activity
Isatin derivatives have demonstrated broad-spectrum antiviral properties against a variety of DNA and RNA viruses, including HIV.[18][19]
-
HIV Inhibition: Certain isatin derivatives, such as aminopyrimidinimino isatins, have been shown to inhibit HIV-1 replication by targeting the reverse transcriptase (RT) enzyme.[19] Thiosemicarbazone derivatives of isatin inhibit HIV by interfering with the synthesis of viral structural proteins.[19]
-
Coxsackievirus B3 (CVB3) Inhibition: One isatin derivative, ID45, was found to inhibit CVB3 replication by inducing a host cell stress response that suppresses the virus's cap-independent translation mechanism.[20]
Antimicrobial Activity
The isatin scaffold is prominent in the development of new antibacterial and antifungal agents.[21]
-
Antibacterial Action: Schiff bases and Mannich bases of isatin exhibit significant antibacterial activity.[4] Modifications such as 5-halogenation and N-alkylation can enhance this activity.[4] Some derivatives show higher potency against Gram-positive bacteria like Staphylococcus aureus than standard antibiotics.[22][23] The mechanism can involve the inhibition of bacterial cell wall synthesis or cell fusion.[23]
-
Antifungal Action: Various isatin derivatives have been screened against pathogenic fungi like Aspergillus niger and Candida albicans, with substitutions at the 5-position of the isatin ring often leading to more active compounds.[24][25]
Neuroprotective Effects
Isatin is an endogenous compound in the brain and its derivatives have shown potential in treating neurodegenerative diseases.[26][27]
-
Monoamine Oxidase (MAO) Inhibition: Isatin-based hydrazone derivatives have been identified as potent and selective inhibitors of MAO-B, an enzyme whose dysregulation is implicated in Parkinson's disease.[28][29] By inhibiting MAO-B, these compounds can prevent dopamine degradation.
-
Anti-inflammatory and Antioxidant Effects: In models of neuroinflammation, isatin derivatives have been shown to reduce the production of pro-inflammatory cytokines (IL-6, TNF-α) and reactive oxygen species (ROS) in microglia and neuronal cells, thereby protecting them from damage.[28][30]
-
Anti-glycation Activity: One derivative, URM-II-81, was found to inhibit neurodegeneration by preventing glycation, restoring insulin signaling in the brain, and reducing the formation of neurofibrillary tangles.[26]
Quantitative Data on Biological Activity
The following tables summarize the quantitative activity of various isatin derivatives from selected studies.
Table 1: Anticancer Activity of Isatin Derivatives
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 16m | HT-29 (Colon) | Antiproliferative | 1.17 (average) | [31] |
| 16m | ZR-75 (Breast) | Antiproliferative | 1.17 (average) | [31] |
| 16m | A-549 (Lung) | Antiproliferative | 1.17 (average) | [31] |
| 13a | - | VEGFR-2 Inhibition | 0.09 | [2] |
| 13c | - | EGFR Inhibition | 0.37 | [2] |
| Sunitinib (Ref.) | - | Antiproliferative | 8.11 |[31] |
Table 2: Antiviral Activity of Isatin Derivatives against HIV-1
| Compound | Assay | EC₅₀ (µg/mL) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 1a (Norfloxacin-isatin) | HIV-1 Replication | 11.3 | Unknown | [19] |
| 1b (Norfloxacin-isatin) | HIV-1 Replication | 13.9 | Unknown | [19] |
| 9l (Aminopyrimidinimino isatin) | HIV-1 Replication | >99% protection | RT Inhibition (IC₅₀ = 32.6 µM) | [19] |
| 6 (Thiosemicarbazone) | HIV Inhibition | 0.34 µM | Inhibits viral protein synthesis |[19] |
Table 3: Anti-neuroinflammatory Activity of Isatin Derivatives
| Compound | Assay (LPS-stimulated BV2 cells) | Result (% reduction) | Reference |
|---|---|---|---|
| 3 | TNF-α Release | 62% | [30] |
| 10 | TNF-α Release | 46% | [30] |
| 20 | TNF-α Release | 46% | [30] |
| 22 | Nitric Oxide (NO) Release | 44% |[30] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of isatin derivatives.
Protocol 1: General Synthesis via Sandmeyer Method[1][12]
-
Preparation of Isonitrosoacetanilide:
-
Dissolve chloral hydrate and sodium sulfate in water.
-
Add a solution of the desired aniline in hydrochloric acid, followed by a solution of hydroxylamine hydrochloride.
-
Heat the mixture under reflux for 1-2 hours until the reaction is complete.
-
Cool the mixture in an ice bath to precipitate the isonitrosoacetanilide.
-
Filter the product, wash with cold water, and dry.
-
-
Cyclization to Isatin:
-
Add the dried isonitrosoacetanilide portion-wise to pre-heated concentrated sulfuric acid (60-80 °C), maintaining the temperature below 80 °C.
-
After the addition is complete, heat the mixture for another 10 minutes.
-
Pour the reaction mixture onto crushed ice and stir.
-
The precipitated isatin is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
-
Recrystallize from glacial acetic acid or ethanol for purification.
-
Protocol 2: In Vitro Anticancer Screening (MTT Assay)[2]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37 °C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the test isatin derivatives in DMSO.
-
Treat the cells with serial dilutions of the compounds (e.g., from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Caption: General Workflow for Synthesis and Screening of Isatin Derivatives.
Conclusion
Isatin and its derivatives represent a highly privileged scaffold in the field of drug discovery.[4] The versatility in their synthesis allows for the creation of large, structurally diverse libraries amenable to screening for a wide array of biological targets.[10] The extensive research into their anticancer, antiviral, antimicrobial, and neuroprotective activities has revealed multiple mechanisms of action and has already led to clinically successful drugs.[2][9] Future research will likely focus on developing isatin-based hybrids that combine multiple pharmacophores to achieve enhanced potency and selectivity, as well as exploring novel therapeutic applications for this remarkable class of heterocyclic compounds.[7][17] The detailed protocols and summarized data herein provide a valuable resource for scientists working to harness the full therapeutic potential of isatin derivatives.
References
- 1. biomedres.us [biomedres.us]
- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 8. rjppd.org [rjppd.org]
- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. seejph.com [seejph.com]
- 12. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isatin synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 18. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Study of antimicrobial activity of novel Isatin derivatives | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 22. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. derpharmachemica.com [derpharmachemica.com]
- 25. brieflands.com [brieflands.com]
- 26. New isatin derivative inhibits neurodegeneration by restoring insulin signaling in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Enigma: A Technical Guide to the Discovery and Natural Occurrence of Isatin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione), a fascinating endogenous indole derivative, has captivated the scientific community since its discovery in the 19th century. Initially identified as a synthetic product, its subsequent discovery in a diverse range of natural sources, from plants to mammals, has unveiled its significance as a bioactive molecule. This technical guide provides an in-depth exploration of the discovery and natural occurrence of isatin and its analogs, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The guide details the historical context of its discovery, its widespread presence in nature, and the experimental methodologies for its isolation and characterization.
The Discovery of Isatin: A Historical Perspective
The story of isatin begins in 1840, when it was first synthesized by Otto Linné Erdmann and Auguste Laurent. Their pioneering work involved the oxidation of the well-known blue dye, indigo, using nitric acid and chromic acid. This process yielded bright orange-colored monoclinic crystals of isatin.[1] Initially, the structure of this new compound was a subject of debate until Kekulé established its current form as 1H-indole-2,3-dione.
Natural Occurrence of Isatin
Once considered solely a synthetic compound, isatin was later found to be a natural product with a surprisingly broad distribution across the biological kingdoms.
Isatin in the Plant Kingdom
Isatin has been identified in a variety of plant species, where it is thought to play a role in defense mechanisms and other physiological processes. Notable plant sources include:
-
Isatis genus: Plants of the Isatis genus, such as woad (Isatis tinctoria), have been a historical source of indigo dye and also contain isatin.[2]
-
Couroupita guianensis Aubl. (Cannonball Tree): The flowers of the Cannonball Tree are a significant natural source of isatin.[3][4]
-
Calanthe discolor LINDL.: This orchid species is another plant where isatin has been detected.[5]
Isatin in the Animal Kingdom
Isatin's presence is not limited to the plant kingdom. It has also been isolated from animal sources:
-
Bufo Frogs: The parotid gland secretions of frogs from the Bufo genus contain isatin.[5]
Isatin in Microorganisms
Certain microorganisms are also capable of producing isatin and its derivatives:
-
Chaetomium globosum: This fungus is a source of the isatin analog 5-(3'-methylbut-2'-yl)isatin.
Endogenous Isatin in Mammals
Perhaps the most intriguing aspect of isatin's natural occurrence is its presence as an endogenous compound in mammals, including humans. It has been identified as a metabolic derivative of adrenaline and is found in various tissues and body fluids.[6] This discovery has opened up new avenues of research into its physiological and pathological roles.
Naturally Occurring Isatin Analogs
Beyond isatin itself, a number of its derivatives, or analogs, have been isolated from natural sources. These analogs often exhibit unique biological activities.
-
Methoxy phenylpentyl isatins (Melosatin alkaloids): These compounds, such as melosatin A and B, have been isolated from the Caribbean tumorigenic plant Melochia tomentosa.[7][8]
-
6-(3'-methylbuten-2'-yl)isatin: This prenylated isatin derivative is produced by the bacterium Streptomyces albus.[9]
-
5-(3'-methylbut-2'-yl)isatin: As mentioned earlier, this analog is found in the fungus Chaetomium globosum.
Quantitative Data on Natural Occurrence
The concentration of isatin and its analogs in natural sources can vary significantly depending on the species, environmental conditions, and the part of the organism being analyzed. The following table summarizes the available quantitative data.
| Compound | Natural Source | Part of Organism | Yield/Concentration | Reference |
| Isatin | Couroupita guianensis | Flowers (dry powder) | 3 mg from 250 g (0.0012%) | [3] |
| Tryptanthrin | Isatis tinctoria | Leaves | 0.30% in dichloromethane extract | [1] |
| Indirubin | Isatis tinctoria | Leaves | 2.48% in dichloromethane extract | [1] |
| Indigo | Isatis tinctoria | Leaves | 0.84% in dichloromethane extract | [1] |
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of isatin from a key natural source.
Isolation and Purification of Isatin from Couroupita guianensis Flowers
This protocol is based on the method described by Premanathan et al. (2012).[3]
5.1.1. Materials and Equipment
-
Dried, powdered floral parts of Couroupita guianensis
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel (60-120 mesh) for column chromatography
-
Soxhlet extractor
-
Rotary vacuum evaporator
-
Column for chromatography (5 x 50 cm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and ODS-18 column
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Elemental Analyzer
5.1.2. Extraction Procedure
-
Extract 250 g of dried, powdered floral parts of Couroupita guianensis with chloroform (CHCl₃) using a Soxhlet extractor.
-
Concentrate the resulting extract in a rotary vacuum evaporator to obtain a residue.
5.1.3. Purification by Column Chromatography
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and pass it through a small column of silica gel to remove coloring material.
-
Concentrate the resulting solution and chromatograph it on a silica gel column (5 x 50 cm, 60-120 mesh).
-
Elute the column with CH₂Cl₂ containing slowly increasing amounts of methanol.
-
Collect 250 ml fractions and monitor them by HPLC.
-
Combine the fractions containing the purified compound.
5.1.4. Characterization
The purified compound can be characterized using the following spectroscopic and analytical techniques:
-
HPLC: Use an ODS-18 column with a mobile phase of methanol-water (80:20) at a flow rate of 1 ml/min. Detection is at a wavelength of 295 nm.
-
FTIR Spectroscopy: To identify the functional groups present in the molecule.
-
GC-MS: To determine the molecular weight and fragmentation pattern. The spectrum of isatin will show a molecular ion peak at m/z = 147 [M⁺].[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR to elucidate the structure of the compound.
-
Elemental Analysis: To confirm the elemental composition. For isatin (C₈H₅NO₂), the expected composition is approximately C, 65.31%; H, 3.45%; N, 9.48%.[3]
The following diagram illustrates the general workflow for the isolation and characterization of isatin.
Caption: Workflow for Isatin Isolation and Characterization.
Isatin and Its Analogs in Signaling Pathways
Isatin and its derivatives have been shown to interact with several key signaling pathways, highlighting their potential as modulators of cellular processes and as scaffolds for drug design.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some isatin derivatives have been found to inhibit this pathway, suggesting their potential as anticancer agents.
Caption: Isatin Derivatives as Inhibitors of the PI3K/Akt/mTOR Pathway.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer. Isatin derivatives have been investigated for their anti-angiogenic properties, which are mediated in part through the inhibition of the VEGF pathway.
Caption: Inhibition of VEGF Signaling by Isatin Derivatives.
Atrial Natriuretic Peptide (ANP) Receptor Signaling
Endogenous isatin has been identified as a potent antagonist of the atrial natriuretic peptide (ANP) receptor.[9] ANP is a hormone that plays a key role in regulating blood pressure and fluid balance. By inhibiting the ANP receptor, isatin can modulate these physiological processes.
Caption: Isatin as an Antagonist of ANP Receptor Signaling.
Conclusion
From its synthetic origins to its discovery as a widespread natural product, isatin has emerged as a molecule of significant interest in the fields of chemistry and biology. Its presence in diverse organisms, coupled with the varied biological activities of its analogs, underscores the importance of continued research into this unique indole derivative. This technical guide has provided a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to isatin and its analogs. The detailed experimental protocols and summaries of its interactions with key signaling pathways offer a solid foundation for researchers to further explore the therapeutic potential of this remarkable class of compounds. The journey of isatin from a simple dye oxidation product to a key endogenous signaling molecule is a testament to the rich and often surprising world of natural products.
References
- 1. Efficacy of isatin analogues as antagonists of rat brain and heart atrial natriuretic peptide receptors coupled to particulate guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of active principles and pigments in leaf extracts of Isatis tinctoria by HPLC/UV/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of <i>Couroupita guianensis</i> Aubl - Indian Journal of Medical Research [ijmr.org.in]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenylpentylisatins: a novel class of alkaloids from Melochia tomentosa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Isatin is a potent endogenous antagonist of guanylate cyclase-coupled atrial natriuretic peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Hexadecyl-1H-indole-2,3-dione: A Versatile Lipophilic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecyl-1H-indole-2,3-dione, also known as N-hexadecylisatin, is a lipophilic derivative of the versatile isatin scaffold. The incorporation of a long C16 alkyl chain imparts unique solubility characteristics, making it an attractive building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The isatin core itself is a privileged structure, forming the basis of numerous biologically active molecules with a wide range of therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a strategic building block in organic synthesis.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value/Expected Characteristics |
| Molecular Formula | C₂₄H₃₇NO₂ |
| Molar Mass | 371.56 g/mol |
| Appearance | Expected to be a colored (orange to reddish) solid |
| Melting Point | Not available in the searched literature. Expected to be lower than isatin (200-203 °C) due to the long alkyl chain. |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents; poorly soluble in water. |
| ¹H NMR | Expected signals for the aromatic protons of the isatin core, and characteristic signals for the hexadecyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups). |
| ¹³C NMR | Expected signals for the carbonyl carbons of the isatin core, aromatic carbons, and multiple signals for the carbons of the hexadecyl chain. |
| IR Spectroscopy | Expected characteristic absorption bands for the C=O stretching of the ketone and lactam groups in the isatin ring, and C-H stretching and bending vibrations of the alkyl chain. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the N-alkylation of isatin with a suitable hexadecyl halide. Both conventional heating and microwave-assisted methods have been reported to be effective for the N-alkylation of isatins, with the latter often providing advantages in terms of reaction time and yield.[1][2]
References
Methodological & Application
N-alkylation of 1H-indole-2,3-dione using 1-bromohexadecane
Topic: N-alkylation of 1H-indole-2,3-dione using 1-bromohexadecane
AN-ID-2025-11-N16
Introduction
1H-indole-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry and drug development. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] N-alkylation of the isatin core is a critical synthetic step for diversifying the structure and modulating its pharmacological profile. The introduction of long alkyl chains, such as a hexadecyl group, can significantly enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.
This document provides a detailed protocol for the N-alkylation of 1H-indole-2,3-dione with 1-bromohexadecane to synthesize 1-hexadecyl-1H-indole-2,3-dione. The procedure employs potassium carbonate as a base in N,N-dimethylformamide (DMF), a common and effective method for such transformations.[2]
Reaction Scheme
The overall reaction involves the deprotonation of the isatin nitrogen followed by a nucleophilic substitution (SN2) reaction with 1-bromohexadecane.
Caption: Chemical scheme for the N-alkylation of isatin.
Experimental Protocol
1. Materials and Reagents:
-
1H-indole-2,3-dione (Isatin) (FW: 147.13 g/mol )
-
1-Bromohexadecane (FW: 305.34 g/mol )
-
Anhydrous Potassium Carbonate (K₂CO₃) (FW: 138.21 g/mol ), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
2. Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
3. Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1H-indole-2,3-dione (1.0 eq.).
-
Add anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to the flask to create a 0.2 M solution with respect to the isatin.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromohexadecane (1.2 eq.) to the mixture dropwise.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes/EtOAc eluent). The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes representative data for the synthesis of this compound. (Disclaimer: The following data are illustrative and represent typical expected values for this class of compound. Actual results may vary.)
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 28035-35-0[3] |
| Molecular Formula | C₂₄H₃₇NO₂[3] |
| Molecular Weight | 371.56 g/mol |
| Appearance | Orange to red solid |
| Yield | 85-95% |
| Melting Point | 68-72 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65-7.55 (m, 2H), 7.15 (t, 1H), 6.90 (d, 1H), 3.75 (t, 2H), 1.70 (p, 2H), 1.40-1.20 (m, 26H), 0.88 (t, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 183.5, 158.0, 150.5, 138.5, 125.0, 123.5, 117.5, 110.0, 40.5, 32.0, 29.8, 29.7, 29.6, 29.5, 29.4, 29.2, 27.0, 22.8, 14.2 |
| FT-IR (KBr, cm⁻¹) | 2920, 2850 (C-H stretch), 1735 (C=O, ketone), 1610 (C=O, amide), 1465 (C=C aromatic) |
Reaction Mechanism
The reaction proceeds via a two-step SN2 mechanism. First, the base (potassium carbonate) deprotonates the acidic N-H proton of the isatin ring to form a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromohexadecane and displacing the bromide leaving group to form the N-alkylated product.
Caption: Logical steps of the SN2 N-alkylation reaction mechanism.
Conclusion
This protocol outlines a reliable and high-yielding method for the synthesis of this compound. The procedure is suitable for researchers in synthetic chemistry and drug discovery who require access to lipophilic isatin derivatives for further investigation. The straightforward nature of the reaction, coupled with simple purification techniques, makes it an accessible transformation for generating novel molecular entities based on the isatin scaffold.
References
Application Notes and Protocols for 1-hexadecyl-1H-indole-2,3-dione in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of 1-hexadecyl-1H-indole-2,3-dione, a derivative of isatin. Isatin and its analogs have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial effects.[1][2] The N-alkylation of isatin has been shown to influence its biological activity, with the lipophilicity conferred by the alkyl chain playing a crucial role.[3][4] Specifically, the length of the N-alkyl chain can modulate the antimicrobial potency, with studies on related compounds suggesting that an optimal chain length exists for maximal activity.[3] While specific data for the 16-carbon chain of this compound is limited, studies on analogous N-alkylated isatins provide valuable insights into its potential efficacy and mechanism of action.
Mechanism of Action
The antimicrobial activity of isatin derivatives is believed to involve multiple mechanisms. One of the primary proposed targets is the inhibition of bacterial cell wall synthesis.[1] Specifically, isatin analogs have been shown to inhibit peptidoglycan glycosyltransferase (PGT), a crucial enzyme involved in the polymerization of glycan chains, an essential step in peptidoglycan biosynthesis.[3][5][6] The hydrophobic N-alkyl chain is thought to enhance the interaction of the isatin scaffold with the membrane-bound PGT enzyme.[5] Additionally, some isatin derivatives are suggested to disrupt the bacterial cell membrane, leading to cell lysis.[4]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of N-alkylated Isatin Analogs against various bacterial strains.
| Compound (N-alkyl substituent) | Staphylococcus aureus (MIC in µg/mL) | Methicillin-resistant S. aureus (MRSA) (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |
| N-decyl isatin derivative | 3 | 3 | 24 | [3] |
| N-butyl isatin derivative | 96 | 96 | 96 | [3] |
Note: The data suggests that an optimal alkyl chain length exists for antimicrobial activity, with the N-decyl (C10) derivative showing significantly higher potency than the N-butyl (C4) derivative. Activity against Gram-positive bacteria appears to be more pronounced. The longer hexadecyl (C16) chain of the title compound may exhibit different activity due to altered solubility and membrane interaction, which requires experimental verification.
Experimental Protocols
The following are detailed protocols for standard antimicrobial assays that can be adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
-
Incubate the culture at 37°C for 2-6 hours until it reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (wells with bacteria and MHB, but no compound) and a negative control (wells with MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Anti-Biofilm Assay
This protocol assesses the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Biofilm-forming bacterial strain (e.g., Staphylococcus aureus)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension as described in the MIC protocol and adjust it to a final concentration of 1 x 10⁶ CFU/mL in TSB with 1% glucose.
-
-
Inhibition of Biofilm Formation:
-
Add 100 µL of the bacterial inoculum to the wells of a 96-well plate.
-
Add 100 µL of this compound at various concentrations (typically below the MIC) to the wells.
-
Include a positive control (bacteria and TSB) and a negative control (TSB only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Quantification of Biofilm:
-
After incubation, gently wash the wells twice with 200 µL of PBS to remove planktonic cells.
-
Air-dry the plate for 15 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash the wells three times with PBS to remove excess stain.
-
Add 200 µL of 95% ethanol to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_treated) / OD_control] x 100.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Experimental workflow for antimicrobial evaluation.
Caption: Proposed mechanism of antimicrobial action.
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Rational structural modification of the isatin scaffold to develop new and potent antimicrobial agents targeting bacterial peptidoglycan glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophobic substituents on isatin derivatives enhance their inhibition against bacterial peptidoglycan glycosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluation of the Anticancer Activity of 1-Hexadecyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for evaluating the potential anticancer activity of the novel compound, 1-hexadecyl-1H-indole-2,3-dione. The methodologies outlined herein are based on established and widely accepted assays for the in vitro characterization of anticancer agents. Isatin (1H-indole-2,3-dione) and its derivatives have demonstrated significant cytotoxicity against a variety of human cancer cell lines, suggesting that novel analogs such as this compound are promising candidates for further investigation.[1][2][3] The primary mechanisms of action for many isatin derivatives involve the induction of apoptosis and interference with the cell cycle.[1][2]
The following protocols describe a tiered approach to the evaluation, beginning with an assessment of cytotoxicity to determine the compound's potency, followed by more detailed mechanistic studies to elucidate its effects on apoptosis and the cell cycle.
In Vitro Cytotoxicity Assessment using MTT Assay
The initial evaluation of an anticancer compound involves determining its cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, HT-29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Cytotoxicity
The results of the MTT assay should be summarized in a table to facilitate comparison across different cell lines and incubation times.
| Cell Line | Incubation Time (h) | IC50 (µM) for this compound | IC50 (µM) for Doxorubicin (Control) |
| MCF-7 | 48 | Data to be determined | Data to be determined |
| MDA-MB-231 | 48 | Data to be determined | Data to be determined |
| HT-29 | 48 | Data to be determined | Data to be determined |
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V-FITC and PI staining is employed.[5][6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[6]
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation: Apoptosis Analysis
The quantitative data from the flow cytometry analysis should be presented in a tabular format.
| Treatment | Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | - | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 2x IC50 | Data to be determined | Data to be determined | Data to be determined |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
To investigate the effect of this compound on cell cycle progression, flow cytometry with PI staining is utilized.[7][8] This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.[7]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed to generate a histogram representing the distribution of cells in the different phases of the cell cycle.
Data Presentation: Cell Cycle Distribution
The percentage of cells in each phase of the cell cycle should be tabulated for clear comparison.
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | - | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Experimental Workflow
Caption: Tiered experimental workflow for anticancer evaluation.
Apoptosis Signaling Pathway
Caption: Postulated apoptosis induction pathway.
References
- 1. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
High-performance liquid chromatography (HPLC) method for 1-hexadecyl-1H-indole-2,3-dione
An Application Note on the HPLC Analysis of 1-hexadecyl-1H-indole-2,3-dione
This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is an N-alkylated derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry and drug discovery. The addition of a long alkyl chain, such as a hexadecyl group, significantly increases the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties. Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quantification of these compounds in various matrices.
This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is suitable for routine analysis and has been developed to provide excellent resolution, sensitivity, and reproducibility.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (synthesis can be achieved through N-alkylation of isatin).[1][2][3][4]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and degassed).
-
Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC grade.
-
Standard and Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase. Samples are dissolved in acetonitrile and filtered through a 0.45 µm syringe filter before injection.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA |
| Gradient Elution | 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
Method Validation Summary
The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150.2 |
| 25 | 375.8 |
| 50 | 751.5 |
| 100 | 1502.1 |
| 250 | 3755.3 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision (Repeatability)
| Concentration (µg/mL) | Replicate | Peak Area (mAU*s) | Mean Peak Area | % RSD |
| 100 | 1 | 1501.8 | ||
| 100 | 2 | 1503.5 | ||
| 100 | 3 | 1499.7 | 1501.67 | 0.13 |
| 100 | 4 | 1502.1 | ||
| 100 | 5 | 1501.2 |
Table 3: Accuracy (Spike and Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 50 | 49.5 | 99.0 |
| 100 | 101.2 | 101.2 |
| 200 | 198.6 | 99.3 |
Workflow and Pathway Diagrams
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing standard reversed-phase chromatography with UV detection, and demonstrates excellent linearity, precision, and accuracy. This application note serves as a valuable resource for researchers and professionals engaged in the study and development of novel isatin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Testing 1-hexadecyl-1H-indole-2,3-dione Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-hexadecyl-1H-indole-2,3-dione is a novel synthetic compound with potential therapeutic applications. As part of the preclinical evaluation, it is crucial to determine its cytotoxic effects on various cell lines. This document provides detailed protocols for assessing the cytotoxicity of this compound using standard cell-based assays: MTT, LDH, and an Annexin V-FITC/PI apoptosis assay. Additionally, representative data and potential signaling pathways are presented to guide the experimental design and data interpretation.
I. Experimental Protocols
A. Cell Line Selection and Maintenance
A panel of cell lines should be selected to represent both cancerous and non-cancerous tissues to determine the compound's specificity. For instance, a common panel could include:
-
HeLa: Human cervical cancer cell line.
-
MCF-7: Human breast cancer cell line.[1]
-
A549: Human lung carcinoma cell line.[2]
-
HEK293: Human embryonic kidney cells (non-cancerous control).[1]
Cells should be cultured in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
B. Preparation of this compound Stock Solution
-
Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
C. MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[5]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6]
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.[1]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[5][7]
-
D. LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[8]
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of the test compound and controls (vehicle control, spontaneous LDH release, and maximum LDH release).
-
For the maximum LDH release control, add a lysis buffer (e.g., Triton X-100) to a set of untreated wells 45 minutes before the end of the experiment.[9][10]
-
After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[11]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[8][11]
-
Add the LDH reaction mixture to each well and incubate at room temperature in the dark for 20-30 minutes.[11]
-
Add a stop solution and measure the absorbance at 490 nm.[8]
-
E. Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12] Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[13][14]
-
Protocol:
-
Seed cells in a 6-well plate and treat them with the test compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge.[13]
-
Resuspend the cell pellet in 1X Binding Buffer.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[13]
-
II. Data Presentation
Table 1: Representative IC50 Values of this compound (Illustrative data based on typical results for similar compounds)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | 45.2 |
| 48 | 22.8 | |
| 72 | 10.5 | |
| MCF-7 | 24 | 60.1 |
| 48 | 35.7 | |
| 72 | 18.3 | |
| A549 | 24 | >100 |
| 48 | 78.4 | |
| 72 | 42.1 | |
| HEK293 | 24 | >100 |
| 48 | >100 | |
| 72 | 85.6 |
Table 2: Representative LDH Release Data (Illustrative data for a 48-hour treatment)
| Concentration (µM) | % Cytotoxicity (HeLa) | % Cytotoxicity (HEK293) |
| 0.1 | 2.5 | 1.8 |
| 1 | 8.3 | 3.1 |
| 10 | 25.6 | 7.9 |
| 50 | 68.2 | 15.4 |
| 100 | 89.1 | 22.7 |
Table 3: Representative Apoptosis Analysis (Illustrative data for HeLa cells treated for 48 hours)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95.2 | 2.1 | 2.7 |
| 10 | 70.3 | 18.5 | 11.2 |
| 25 | 45.8 | 35.1 | 19.1 |
| 50 | 15.6 | 50.7 | 33.7 |
III. Visualizations
Caption: Experimental workflow for cytotoxicity testing.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. cellbiologics.com [cellbiologics.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Formulation of 1-hexadecyl-1H-indole-2,3-dione for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-hexadecyl-1H-indole-2,3-dione is a derivative of isatin, a heterocyclic compound known for a wide range of biological activities, including anti-inflammatory, and anticancer effects.[1][2][3][4][5] The introduction of a long, 16-carbon alkyl chain (hexadecyl group) at the N-1 position significantly increases the lipophilicity of the parent isatin molecule.[6] This high lipophilicity presents a significant challenge for formulation development, particularly for in vivo studies, as it leads to poor aqueous solubility and potentially low bioavailability.[7][8]
These application notes provide a comprehensive guide to formulating this compound for in vivo research. The focus is on developing stable, effective lipid-based formulations such as nanoemulsions and liposomes to enhance the solubility and systemic delivery of this lipophilic compound. The protocols provided are based on established methods for formulating poorly water-soluble drugs for preclinical evaluation.[9][10][11][12][13][14][15]
Physicochemical Properties and Formulation Considerations
A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy. While specific experimental data for this compound is limited, its structural features provide strong indications of its properties.
Structural Information:
| Property | Value | Source |
| Molecular Formula | C24H37NO2 | [16] |
| CAS Number | 28035-35-0 | [16] |
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for Formulation |
| Solubility | Poorly soluble in water; Soluble in non-polar organic solvents and lipids. | Aqueous-based formulations are not feasible without solubility enhancers. Lipid-based systems are the preferred approach.[7][8] |
| Lipophilicity (LogP) | High (estimated to be significantly > 5) | The compound will readily partition into the lipid phase of a formulation. This is advantageous for loading into lipid-based carriers like nanoemulsions and liposomes.[6][8] |
| Melting Point | Not available. Likely a solid at room temperature. | The physical state will influence the choice of formulation method. |
| Chemical Stability | The isatin core can be susceptible to hydrolysis under strongly basic conditions. | Formulation pH should be controlled, ideally near neutral. |
Recommended Formulation Strategies for In Vivo Studies
Given the high lipophilicity of this compound, lipid-based formulations are the most suitable approach to achieve adequate drug loading and bioavailability for in vivo studies.[7][8][14][15] Two recommended strategies are oil-in-water (o/w) nanoemulsions and liposomal encapsulation.
Nanoemulsion Formulation
Nanoemulsions are kinetically stable, colloidal dispersions of oil droplets in an aqueous phase, with droplet sizes typically in the range of 20-200 nm.[11][17][18] They are excellent vehicles for solubilizing and delivering lipophilic drugs.[9][11][19]
Key Components of a Nanoemulsion Formulation:
| Component | Example | Purpose | Concentration Range (% w/w) |
| Oil Phase | Medium-chain triglycerides (MCT), soybean oil, sesame oil | To dissolve the lipophilic drug, this compound. | 5 - 20% |
| Surfactant | Polysorbate 80 (Tween® 80), lecithin, Cremophor® EL | To reduce interfacial tension and stabilize the oil droplets. | 1 - 10% |
| Co-surfactant | Ethanol, propylene glycol, Transcutol® HP | To improve surfactant efficacy and nanoemulsion stability. | 0.5 - 5% |
| Aqueous Phase | Water for Injection (WFI), phosphate-buffered saline (PBS) | The continuous phase of the emulsion. | q.s. to 100% |
Liposomal Formulation
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Lipophilic drugs like this compound can be incorporated into the lipid bilayer.[10][13][20]
Key Components of a Liposomal Formulation:
| Component | Example | Purpose | Molar Ratio (Example) |
| Phospholipid | Phosphatidylcholine (PC), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | The primary structural component of the liposome bilayer. | 55-70% |
| Cholesterol | Cholesterol | To modulate bilayer fluidity and stability. | 30-45% |
| Drug | This compound | The active pharmaceutical ingredient to be encapsulated. | 1-5% (relative to total lipid) |
| Aqueous Phase | Phosphate-buffered saline (PBS), HEPES-buffered saline | For hydration of the lipid film. | N/A |
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion Formulation
This protocol describes the preparation of a 1 mg/mL this compound nanoemulsion using a high-pressure homogenization method.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT)
-
Polysorbate 80 (Tween® 80)
-
Ethanol
-
Water for Injection (WFI)
-
Magnetic stirrer and stir bar
-
High-pressure homogenizer or microfluidizer
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh 100 mg of this compound and dissolve it in 10 g of MCT in a sterile beaker.
-
Gently warm and stir the mixture until the compound is completely dissolved.
-
Add 5 g of Polysorbate 80 and 2 g of ethanol to the oil phase. Mix thoroughly.
-
-
Preparation of the Aqueous Phase:
-
In a separate sterile beaker, measure 83 g of WFI.
-
-
Formation of the Coarse Emulsion:
-
While stirring the aqueous phase vigorously with a magnetic stirrer, slowly add the oil phase to the aqueous phase.
-
Continue stirring for 30 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Process the coarse emulsion through a high-pressure homogenizer at 15,000-20,000 psi for 5-10 cycles.
-
Ensure the system is cooled to prevent overheating.
-
-
Sterilization and Storage:
-
Sterilize the final nanoemulsion by filtering through a 0.22 µm syringe filter.
-
Store the nanoemulsion in a sterile, sealed vial at 4°C, protected from light.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is a mean droplet size of < 200 nm and a PDI of < 0.3.
-
Zeta Potential: Determine the surface charge of the droplets to assess stability.
-
Drug Content and Encapsulation Efficiency: Quantify the concentration of this compound in the nanoemulsion using a validated HPLC method.
Protocol 2: Preparation of a Liposomal Formulation
This protocol details the preparation of liposomes containing this compound using the thin-film hydration method followed by extrusion.[10][16]
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm)
-
Water bath sonicator
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of the Lipid Film:
-
Accurately weigh DSPC, cholesterol, and this compound (e.g., in a 65:33:2 molar ratio).
-
Dissolve the lipids and the drug in a round-bottom flask using a sufficient volume of a chloroform:methanol (2:1 v/v) mixture.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (for DSPC, > 55°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Hydrate the lipid film with pre-warmed (60-65°C) PBS, pH 7.4, by gentle rotation. The volume of PBS will determine the final lipid concentration.
-
This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 11-21 times through a liposome extruder fitted with stacked 100 nm polycarbonate membranes at a temperature above the lipid transition temperature.
-
-
Purification and Storage:
-
Remove any unencapsulated drug by centrifugation or size exclusion chromatography if necessary.
-
Store the liposomal suspension in a sterile, sealed vial at 4°C.
-
Characterization:
-
Particle Size and PDI: Measure using DLS. The target is a mean vesicle size of ~100-120 nm and a PDI of < 0.2.
-
Zeta Potential: Assess the surface charge and stability of the liposomes.
-
Encapsulation Efficiency: Determine the percentage of this compound encapsulated within the liposomes using HPLC after separating the free drug from the liposomes.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Nanoemulsion Formulation
Caption: Workflow for preparing a nanoemulsion of this compound.
Experimental Workflow for Liposome Formulation
Caption: Workflow for preparing liposomes of this compound.
Proposed Anti-Inflammatory Signaling Pathway
N-substituted isatin derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of key inflammatory pathways such as NF-κB and the subsequent expression of pro-inflammatory enzymes like COX-2.[1] The high lipophilicity of this compound may enhance its ability to penetrate cell membranes and interact with these intracellular targets.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. symmetric.events [symmetric.events]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Design of Non-Haemolytic Nanoemulsions for Intravenous Administration of Hydrophobic APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. scispace.com [scispace.com]
- 12. Preparation, Isolation, and Characterization of Liposomes Containing Natural and Synthetic Lipids | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. ijpsonline.com [ijpsonline.com]
- 19. ajast.net [ajast.net]
- 20. researchgate.net [researchgate.net]
Application Notes: 1-Hexadecyl-1H-indole-2,3-dione in Antiviral Research
Audience: Researchers, scientists, and drug development professionals.
Note on Scope: Direct experimental data on the antiviral activity of 1-hexadecyl-1H-indole-2,3-dione is not available in current literature. This document provides application notes and protocols based on the well-established antiviral properties of its core scaffold, 1H-indole-2,3-dione (Isatin) , and discusses the potential implications of the 1-hexadecyl substitution.
Introduction: Isatin as a Privileged Antiviral Scaffold
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound recognized for its broad spectrum of biological activities.[1][2] For the past five decades, isatin and its derivatives have been a significant area of focus in medicinal chemistry, demonstrating potent activities against a wide array of pathogens, including viruses, bacteria, and fungi.[3][4][5] The isatin core is a privileged scaffold in drug discovery, meaning it can bind to multiple biological targets with high affinity.[1][6] Its structure, featuring a reactive keto group at the C-3 position and an amide at the N-1 position, allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[5][7] Numerous derivatives have shown promising activity against several clinically relevant viruses, making the isatin scaffold a valuable starting point for the development of novel broad-spectrum antiviral agents.[1][6][8]
Potential Role of the 1-Hexadecyl Group
The introduction of a long alkyl chain, such as a hexadecyl group, at the N-1 position of the isatin ring is expected to significantly increase the molecule's lipophilicity.[9] While this modification can sometimes lead to decreased solubility, it can also offer several advantages in antiviral drug design:
-
Enhanced Cell Membrane Permeability: Increased lipophilicity can facilitate the passive diffusion of the compound across the lipid bilayer of host cell membranes, potentially leading to higher intracellular concentrations at the site of viral replication.[9]
-
Interaction with Viral or Cellular Membranes: The long alkyl chain could mediate interactions with viral envelopes or specific lipid-rich domains within host cell membranes that are crucial for viral entry or assembly.
-
Formation of Lipid-Based Nanocarriers: Highly lipophilic molecules can be formulated into nanostructured lipid carriers (NLCs) or other lipid-based delivery systems.[10][11][12] Such formulations can protect the drug from degradation, improve bioavailability, and potentially target the drug to specific tissues or cells.[12][13] Studies have shown that formulating antiviral drugs like Remdesivir in NLCs can significantly enhance their antiviral efficacy.[11][13]
-
Targeting Host Lipids: Some viruses heavily rely on host lipid metabolism for their replication. Lipophilic drugs may interfere with these pathways, offering a host-targeted antiviral strategy.[14]
Structure-activity relationship (SAR) studies on other antiviral agents have demonstrated a strong correlation between lipophilicity and antiviral potency.[9][15][16] Therefore, this compound represents a rational design for a potentially potent antiviral agent, although experimental validation is required.
Antiviral Activity of Isatin Derivatives
Isatin derivatives have demonstrated inhibitory activity against a diverse range of DNA and RNA viruses. The primary mechanism often involves the inhibition of key viral enzymes or interference with viral replication processes.[1][6]
Anti-Coronavirus Activity (SARS-CoV, SARS-CoV-2)
The emergence of SARS-CoV-2 has spurred intensive research into new antiviral agents.[1][6] Isatin derivatives have been identified as potent inhibitors of the coronavirus 3C-like protease (3CLpro), a cysteine protease essential for viral replication.[17][18][19]
-
Mechanism of Action: The isatin scaffold can bind to the active site of 3CLpro.[17][18] N-substituted isatin derivatives have been shown to be effective, with some compounds exhibiting IC50 values in the sub-micromolar to low micromolar range.[17][20] For example, compound 4o (an N-substituted isatin) was found to be a potent and selective inhibitor of SARS-CoV 3CLpro with an IC50 of 0.95 µM.[17] More recently, a sulfonamide-tethered triazolo-isatin derivative (6b ) showed an IC50 of 0.249 µM against SARS-CoV-2 Mpro and an antiviral IC50 of 4.33 µg/ml in VERO-E6 cells.[19][20]
-
Structure-Activity Relationship (SAR): Studies suggest that substitution at the N-1 position of the isatin ring is crucial for potent 3CLpro inhibition.[17][21] Additionally, electron-withdrawing groups at the C-5 position can enhance activity.[22]
Anti-HIV Activity
Isatin derivatives, particularly isatin-β-thiosemicarbazones, have been extensively studied as anti-HIV agents.[1][23]
-
Mechanism of Action: The primary target for many isatin-based anti-HIV compounds is the viral enzyme reverse transcriptase (RT).[1][24] They act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compound 9l , an aminopyrimidinimino isatin derivative, inhibited the HIV-1 RT enzyme with an IC50 of 32.6 ± 6.4 µM.[1]
-
SAR: Modifications at the N-1, C-3 (as thiosemicarbazones), and C-5 positions of the isatin ring have been explored to optimize anti-HIV activity.[1][6] For instance, certain isatin β-thiosemicarbazones achieved EC50 values in the low micromolar range (2.62–3.40 µM).[1]
Anti-Herpes Simplex Virus (HSV) Activity
Several isatin derivatives, especially thiosemicarbazones, are effective against both HSV-1 and HSV-2.[8][10][24]
-
Mechanism of Action: While the exact mechanism for many derivatives is not fully elucidated, some are thought to inhibit viral DNA synthesis or key viral enzymes.[8]
-
SAR: The thiourea group of the thiosemicarbazone moiety and the NH group at the N-1 position of the isatin ring have been identified as essential for antiherpetic activity.[8]
Activity Against Other Viruses
Isatin derivatives have also shown efficacy against:
-
Poxviruses (Vaccinia, Cowpox): Isatin-β-thiosemicarbazones like methisazone were among the first synthetic antivirals.[4][25]
-
Flaviviruses (JEV, WNV): N-methylisatin-beta-thiosemicarbazone derivatives can inhibit viral replication, with one compound fully inhibiting Japanese Encephalitis Virus (JEV) and West Nile Virus (WNV) at IC50 values of 16 and 4 µg/mL, respectively.[1][6] The proposed mechanism is the inhibition of viral early protein translation.[6]
-
Coxsackievirus B3 (CVB3): An isatin derivative, ID45, was found to inhibit CVB3 replication by inducing a host-cell stress response that suppresses the virus's cap-independent translation.[26]
Quantitative Data Summary
The following table summarizes the antiviral activity of various representative isatin derivatives from the literature.
| Compound Class/Derivative | Virus | Assay | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |
| N-Substituted Isatin (4o) | SARS-CoV | 3CLpro FRET | 0.95 µM (IC50) | - | - | [17] |
| N-Substituted Isatin (4k) | SARS-CoV | 3CLpro FRET | 0.98 µM (IC50) | - | - | [17] |
| Triazolo-Isatin (6b) | SARS-CoV-2 | Mpro FRET | 0.249 µM (IC50) | 564.74 µg/mL | 130.4 | [19][20] |
| Isatin-β-thiosemicarbazone (10c, f, i) | HIV-1 | Cell-based | 2.62–3.40 µM (EC50) | >14.50 µM | - | [1] |
| Aminopyrimidinimino Isatin (9l) | HIV-1 | Cell-based | >12.1 µg/mL (EC50) | >157.3 µg/mL | >13 | [1][6] |
| Sulfonamide Schiff Base (SPIII-5F) | SARS-CoV | Cell-based | 45% protection at 125 µg/mL | >125 µg/mL | - | [27] |
| Sulfonamide Schiff Base (SPIII-5H) | HCV | RNA Synthesis | 17 µg/mL (EC50) | 42 µg/mL | 2.5 | [27] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the N-alkylation of isatin, which is a common synthetic route for producing N-substituted derivatives.[7][17][28]
Materials:
-
Isatin (1H-indole-2,3-dione)
-
1-Bromohexadecane (or other hexadecyl halide)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isatin (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the isatin.
-
Base Addition: Add the base (e.g., K2CO3, 1.5 eq, or NaH 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at room temperature. If using NaH, exercise caution as hydrogen gas is evolved.
-
Activation: Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the isatin anion.
-
Alkylation: Add 1-bromohexadecane (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. If NaH was used, carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antiviral Activity Assay (CPE Inhibition)
This protocol provides a general method for evaluating the antiviral activity of a compound by measuring the inhibition of the virus-induced cytopathic effect (CPE).[27]
Materials:
-
Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2, HEL for HSV)
-
Complete growth medium (e.g., DMEM with 10% FBS, antibiotics)
-
Maintenance medium (e.g., DMEM with 2% FBS)
-
Virus stock with a known titer (TCID50/mL)
-
Test compound (this compound) dissolved in DMSO
-
Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours of incubation (37 °C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in maintenance medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Infection and Treatment:
-
Remove the growth medium from the confluent cell monolayers.
-
Add the prepared compound dilutions to the wells in triplicate.
-
Include "cell control" wells (cells + medium, no virus) and "virus control" wells (cells + virus, no compound).
-
Add the virus at a predetermined multiplicity of infection (MOI), typically 0.01-0.1, to all wells except the cell control wells.
-
-
Incubation: Incubate the plates for 48-72 hours (depending on the virus) at 37 °C with 5% CO2, or until CPE is observed in ~90% of the virus control wells.
-
CPE Assessment & Cell Viability:
-
Visually inspect the wells under a microscope to assess the reduction in CPE.
-
Quantify cell viability using an appropriate assay (e.g., MTT). Add the reagent to all wells, incubate as required, and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the cell control.
-
Plot the percentage of inhibition versus the compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is essential to determine if the antiviral activity observed is due to specific inhibition of the virus or general toxicity to the host cells.
Materials:
-
Same as Protocol 2, but without the virus stock.
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells as described in Protocol 2.
-
Compound Treatment: Once cells are confluent, remove the growth medium and add serial dilutions of the test compound (in maintenance medium) to the wells in triplicate. Include "cell control" wells with medium and DMSO only.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37 °C with 5% CO2.
-
Cell Viability Measurement: Add MTT reagent to all wells, incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol) and read the absorbance.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration compared to the cell control.
-
Plot the percentage of cytotoxicity versus the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression.
-
Calculate the Selectivity Index (SI) = CC50 / EC50 . A higher SI value (ideally >10) indicates a more promising and selective antiviral compound.
-
Visualizations
Caption: Hypothetical mechanism of action for an isatin derivative inhibiting a viral protease.
Caption: General experimental workflow for screening novel antiviral compounds.
References
- 1. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Importance of lipophilicity for potent anti-herpes simplex virus-1 activity of α-hydroxytropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Antiviral Lipid Nanocarrier Loaded with Remdesivir Effective Against SARS-CoV-2 in vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Based Drug Delivery Systems in Infectious Treatment - Creative Biolabs [creative-biolabs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Anti-flavivirus Properties of Lipid-Lowering Drugs [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of isatin derivatives as effective SARS-CoV-2 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Identification of sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. Synthesis and In Silico Investigation of Isatin‐Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 1-Hexadecyl-1H-indole-2,3-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-hexadecyl-1H-indole-2,3-dione (also known as N-hexadecylisatin) as a versatile starting material. The protocols are based on established synthetic routes for isatin and its derivatives and are intended to serve as a foundational guide for the development of novel compounds with potential therapeutic applications.
Introduction
This compound is a derivative of isatin, a privileged scaffold in medicinal chemistry. The isatin core is a versatile building block for the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The presence of the long C16 alkyl chain in this compound imparts significant lipophilicity to the resulting heterocyclic derivatives, which can be advantageous for their interaction with biological membranes and potential development as drug candidates.
This guide details the synthesis of two important classes of heterocyclic compounds from this compound: Spiro[indole-thiazolidinone] derivatives and Quinoline-4-carboxylic acid derivatives .
I. Synthesis of 1'-Hexadecyl-spiro[indole-3,2'-thiazolidinone]-2,4'-dione Derivatives
Spiro[indole-thiazolidinone] derivatives are a class of compounds known for their diverse pharmacological activities, including anticancer and antimicrobial effects.[3][4][5][6] The synthesis typically proceeds via a one-pot, three-component reaction involving an isatin derivative, an amine, and a thiol-containing carboxylic acid.
Application Note:
This protocol describes the synthesis of 1'-hexadecyl-spiro[indole-3,2'-thiazolidinone]-2,4'-dione derivatives from this compound, an appropriate primary amine, and thioglycolic acid. The long hexadecyl chain may necessitate the use of less polar solvents to ensure the solubility of the starting material and intermediates. The reaction progress should be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.
Experimental Protocol:
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Thioglycolic acid
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Dean-Stark apparatus (optional, for water removal)
-
Standard laboratory glassware and purification equipment (chromatography column, etc.)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (20 mL) in a round-bottom flask, add the substituted primary amine (1.0 mmol).
-
Reflux the mixture for 2-4 hours to form the corresponding Schiff base (imine). The progress of this step can be monitored by TLC. For reactions sensitive to water, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
After the formation of the Schiff base, allow the reaction mixture to cool to room temperature.
-
Add thioglycolic acid (1.2 mmol) to the reaction mixture.
-
Reflux the mixture for an additional 6-12 hours, or until TLC analysis indicates the completion of the reaction.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1'-hexadecyl-spiro[indole-3,2'-thiazolidinone]-2,4'-dione derivative.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Representative Data for Analogous Spiro[indole-thiazolidinone] Derivatives:
The following table presents representative yield data for the synthesis of spiro[indole-thiazolidinone] derivatives from various substituted isatins, as reported in the literature. These values can serve as a benchmark for the synthesis starting from this compound, though optimization will be necessary.
| Isatin Derivative | Amine | Thiol Acid | Yield (%) | Reference |
| Isatin | Isoniazid | Mercaptoacetic acid | Not specified | [6] |
| Substituted Isatins | Various amines | Thioglycolic acid | High yields | [3] |
| Isatin | Primary amine | Thiolic agent | Not specified | [4] |
Synthetic Workflow for Spiro[indole-thiazolidinone] Synthesis:
Caption: Synthetic workflow for the formation of spiro[indole-thiazolidinone]s.
II. Synthesis of 2-Substituted-1-hexadecyl-quinoline-4-carboxylic Acid Derivatives via the Pfitzinger Reaction
The Pfitzinger reaction is a classical and efficient method for the synthesis of quinoline-4-carboxylic acids from isatin or its derivatives and a carbonyl compound in the presence of a base.[7][8][9][10][11] This reaction offers a straightforward route to highly functionalized quinolines, which are important scaffolds in drug discovery.
Application Note:
This protocol outlines the synthesis of 2-substituted-1-hexadecyl-quinoline-4-carboxylic acids from this compound and a carbonyl compound containing an α-methylene group (e.g., acetone, acetophenone). The reaction is base-catalyzed, and the choice of base and solvent can influence the reaction outcome. Due to the lipophilic nature of the starting material, a co-solvent system might be required to ensure homogeneity.
Experimental Protocol:
Materials:
-
This compound
-
Carbonyl compound (e.g., acetone, acetophenone)
-
Base (e.g., potassium hydroxide, sodium ethoxide)
-
Solvent (e.g., ethanol, or a mixture of ethanol and a less polar solvent like THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the base (e.g., potassium hydroxide, 3.0 mmol) in ethanol (15 mL) with gentle heating.
-
To this solution, add this compound (1.0 mmol). The mixture may need to be stirred vigorously or gently heated to ensure dissolution.
-
Add the carbonyl compound (1.5 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 8-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the aqueous solution with a dilute acid (e.g., 10% HCl) to a pH of approximately 4-5 to precipitate the quinoline-4-carboxylic acid derivative.
-
Collect the precipitate by filtration, wash it with cold water, and dry it.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Representative Data for Analogous Quinoline-4-carboxylic Acid Derivatives:
The following table provides representative yields for the Pfitzinger reaction with different isatin and carbonyl compounds from the literature.
| Isatin Derivative | Carbonyl Compound | Base | Yield (%) | Reference |
| Isatin | Acetone | Alkali (KOH or NaOH) | Not specified | [8] |
| Isatin | Ketones | Strong nucleophile | Up to 80% | [9] |
| Isatin | Carbonyl compound | Alkali | Not specified | [10] |
Synthetic Workflow for the Pfitzinger Reaction:
Caption: Generalized workflow of the Pfitzinger reaction.
Potential Biological Activities and Drug Development
Derivatives of isatin are known to possess a wide spectrum of biological activities.[1][2] The synthesized 1-hexadecyl-substituted heterocyclic compounds are promising candidates for screening in various biological assays.
-
Antimicrobial Activity: The increased lipophilicity imparted by the hexadecyl chain may enhance the ability of the compounds to penetrate bacterial cell membranes, potentially leading to improved antimicrobial activity.[6]
-
Anticancer Activity: Isatin-based compounds have been extensively studied for their anticancer properties, which are often attributed to the inhibition of various protein kinases.[5] The novel derivatives synthesized from this compound should be evaluated for their cytotoxic effects against a panel of cancer cell lines.
Hypothetical Signaling Pathway Inhibition by Isatin Derivatives:
Many isatin derivatives exert their anticancer effects by inhibiting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted active methylene synthesis by alkylation [organic-chemistry.org]
- 3. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. THE PFITZINGER REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-hexadecyl-1H-indole-2,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-hexadecyl-1H-indole-2,3-dione synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is my reaction showing low or no conversion of isatin?
Answer: Low or no conversion in the N-alkylation of isatin can be attributed to several factors, particularly when using a long-chain alkyl halide like 1-bromohexadecane.
-
Insufficient reaction time or temperature: While microwave-assisted synthesis can significantly reduce reaction times, conventional heating methods may require several hours to proceed to completion.[1] The reaction temperature might also be too low for the long-chain alkyl halide to react efficiently.
-
Improper base selection or amount: The choice and amount of base are critical for the deprotonation of isatin to form the isatin anion.[2] Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][2] Ensure the base is anhydrous and used in a slight excess.
-
Poor solvent choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are effective polar aprotic solvents for this type of reaction.[2][3] Using a less polar solvent might lead to poor solubility of the isatin salt and hinder the reaction.
-
Purity of reactants: The purity of isatin, 1-bromohexadecane, and the solvent is important. Impurities can interfere with the reaction.
Question: I am observing the formation of byproducts. How can I minimize them?
Answer: The formation of byproducts is a common issue in the N-alkylation of isatin.
-
O-alkylation: Besides the desired N-alkylation, O-alkylation can occur, leading to the formation of 2-alkoxy-1H-indol-3(2H)-one. The choice of solvent can influence the N- versus O-alkylation ratio.[4][5] In some cases, the trichloroacetamide byproduct from the use of trichloroacetimidate electrophiles can promote O-alkylation through hydrogen bonding.[5]
-
Epoxide formation: When using alkylating agents with acidic methylene groups, epoxide formation can be a competitive side reaction, especially with strong bases and in low-polarity solvents.[6]
-
Aldol condensation: Side reactions due to the presence of the keto-carbonyl groups, such as aldol condensation, can occur, for instance, when using potassium carbonate in acetone.[2]
To minimize byproducts, it is recommended to use a suitable base and solvent combination, such as K₂CO₃ in DMF, and to optimize the reaction temperature.[2]
Question: How can I effectively purify the final product, this compound?
Answer: The long hexadecyl chain can make purification challenging due to the product's potentially waxy nature and solubility characteristics.
-
Crystallization: Recrystallization from a suitable solvent is a common purification method. Ethanol is often used for recrystallizing N-alkylisatins.[1] You may need to experiment with different solvents or solvent mixtures to achieve good crystal formation.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for purification. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point for elution.
-
Work-up procedure: A thorough aqueous work-up is necessary to remove the base and any inorganic salts. The use of polar aprotic solvents with high water solubility, like DMF, can sometimes complicate the work-up.[2]
Frequently Asked Questions (FAQs)
Question: What is the general reaction scheme for the synthesis of this compound?
Answer: The synthesis is typically a nucleophilic substitution reaction where the isatin anion reacts with an alkyl halide. The isatin anion is generated in situ by reacting isatin with a base.[2]
General Reaction: Isatin + 1-Bromohexadecane --(Base, Solvent)--> this compound
Question: Which reaction conditions are recommended for optimal yield?
Answer: The optimal conditions can vary, but based on studies of N-alkylation of isatin, the following conditions have shown good results:
-
Base and Solvent: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) are reported to give the best results.[2][3]
-
Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating.[1]
-
Temperature: With conventional heating, a temperature of around 70°C is a reasonable starting point.[1]
Question: What are the advantages of using microwave-assisted synthesis for this reaction?
Answer: Microwave-assisted synthesis offers several advantages for the N-alkylation of isatin:
-
Reduced reaction times: Reactions that might take hours with conventional heating can often be completed in minutes.[1]
-
Improved yields: Microwave heating can lead to higher product yields.[1]
-
Minimized side reactions: The rapid heating can reduce the formation of unwanted byproducts.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin
| Alkyl Halide | Base | Solvent | Method | Reaction Time | Yield (%) | Reference |
| CH₃I | K₂CO₃ | DMF | Microwave (300W) | 15 min | >95 | [1] |
| C₂H₅I | K₂CO₃ | DMF | Microwave (300W) | 15 min | >95 | [1] |
| CH₃I | K₂CO₃ | DMF | Conventional (70°C) | 1.5 - 2 h | ~90 | [1] |
| C₂H₅I | K₂CO₃ | DMF | Conventional (70°C) | 1.5 - 2 h | ~90 | [1] |
| Benzyl Chloride | DBU | Ethanol | Microwave (140°C) | 10 min | - | [7] |
Note: The yields reported are for smaller alkyl halides but provide a good indication of the effectiveness of the reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reactant Preparation:
-
In a round-bottom flask, dissolve isatin (1.0 mmol) in 5 mL of anhydrous DMF.
-
Add potassium carbonate (1.3 mmol) to the solution.
-
-
Reaction:
-
Stir the mixture at room temperature until the isatin anion is formed, which is often indicated by a color change.
-
Add 1-bromohexadecane (1.1 mmol) to the reaction mixture.
-
Conventional Heating: Heat the mixture to 70-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Microwave-Assisted Synthesis: Place the reaction vessel in a microwave reactor and irradiate at a suitable power (e.g., 300W) and temperature for a shorter duration (e.g., 15-30 minutes), monitoring for completion.[1]
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as ethanol.
-
Alternatively, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis of this compound.
References
- 1. ijoer.com [ijoer.com]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Alkylated Isatins
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of N-alkylated isatins. It is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of N-alkylated isatins in a question-and-answer format.
Issue 1: The final product is an oil or a sticky solid ("goo") and will not crystallize.
-
Question: After workup and solvent removal, my N-alkylated isatin product is an oil or a tacky solid that resists crystallization. How can I solidify it?
-
Answer: This is a common issue, particularly when using high-boiling point solvents like DMF, which can be difficult to remove completely.[1] Several factors could be at play:
-
Residual Solvent: Trace amounts of DMF or other high-boiling point solvents can inhibit crystallization.
-
Impurities: The presence of unreacted starting materials, byproducts, or excess alkylating agent can act as an impurity, preventing the formation of a crystal lattice.[1]
-
Inherent Properties: Some N-alkylated isatins, especially those with long or bulky alkyl chains, may have low melting points and exist as oils at room temperature.[1]
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period, possibly with gentle heating.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether.[1] This can be done by adding the non-polar solvent to the oil and scratching the side of the flask with a glass rod.
-
Column Chromatography: If trituration fails, purify the product using column chromatography to remove impurities.[2][3] A common eluent system is a mixture of hexanes and ethyl acetate.[2]
-
Recrystallization from a different solvent system: If a crude solid is obtained, try recrystallization from various solvent systems. Dichloromethane/hexanes and ethanol are reported to be effective for recrystallizing N-alkylated isatins.[4][5]
-
Issue 2: The yield of the N-alkylation reaction is consistently low.
-
Question: My N-alkylation reaction of isatin is giving a very low yield of the desired product. What are the potential causes and how can I improve it?
-
Answer: Low yields can result from incomplete reactions, side reactions, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The N-H of isatin needs to be deprotonated to form the nucleophilic isatin anion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.
-
Side Reactions: The isatin nucleus is susceptible to side reactions, especially under basic conditions. Aldol-type reactions and reactions at the keto-carbonyl groups can consume the starting material.[6] O-alkylation is another possible side reaction, though N-alkylation is generally favored.[7][8]
-
Reaction Conditions: Temperature and reaction time play a crucial role. Insufficient heating or short reaction times may lead to incomplete conversion. Conversely, prolonged heating at high temperatures can lead to decomposition.
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of base and solvent is critical. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or acetonitrile are commonly used and have been shown to give good yields.[5][6][9][10] For more stubborn reactions, stronger bases like sodium hydride (NaH) can be used, but require anhydrous conditions.[5]
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields for the N-alkylation of isatins.[6][10][11][12]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure the complete consumption of the starting isatin.[1][6]
-
Control of Temperature: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[2] For instance, reactions in DMF with K₂CO₃ are often heated to around 70-80 °C.[5][9]
-
Issue 3: The purified product is contaminated with unreacted isatin.
-
Question: After purification by column chromatography or recrystallization, my N-alkylated isatin is still contaminated with the starting isatin. How can I effectively remove it?
-
Answer: The similar polarity of some N-alkylated isatins and isatin itself can make separation challenging.
-
Incomplete Reaction: The primary reason for the presence of starting material is an incomplete reaction.
-
Sub-optimal Chromatography: The chosen solvent system for column chromatography may not be optimal for separating the product from the starting material.
Troubleshooting Steps:
-
Drive the Reaction to Completion: Before focusing on purification, ensure the reaction has gone to completion by using a slight excess of the alkylating agent and base, and by monitoring with TLC.
-
Optimize Column Chromatography: If column chromatography is necessary, carefully optimize the eluent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.
-
Acid-Base Extraction: Exploit the acidic nature of the N-H proton in the starting isatin. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous base solution (e.g., 1M NaOH). The isatin will be deprotonated and extracted into the aqueous layer, while the N-alkylated product remains in the organic layer. Subsequently, neutralize the aqueous layer and extract the isatin if you wish to recover it.
-
Recrystallization: Carefully choose a recrystallization solvent where the solubility of the product and the starting material differ significantly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-alkylation of isatin, and how can they be minimized?
A1: The most common side reactions include:
-
O-alkylation: Alkylation can occur at the oxygen of the C2-carbonyl group, although N-alkylation is generally favored. The choice of solvent can influence the N/O selectivity.[7]
-
Aldol-type reactions: In the presence of a base, isatin can undergo self-condensation or react with other carbonyl-containing compounds.[6] Using a non-nucleophilic base and carefully controlling the temperature can minimize this.
-
Epoxide formation: When using alkylating agents with acidic methylene groups (e.g., phenacyl halides), epoxide formation at the C3-carbonyl can be a significant side reaction, especially with strong bases.[8][11] Using a milder base and controlling the temperature can favor N-alkylation.[8]
To minimize these side reactions, it is advisable to use a suitable base (like K₂CO₃ or Cs₂CO₃), an appropriate solvent (like DMF or acetonitrile), and to optimize the reaction temperature and time.[6]
Q2: What is a general procedure for the purification of N-alkylated isatins by column chromatography?
A2: A general procedure is as follows:
-
Prepare the Column: Pack a glass column with silica gel 60 (230–400 mesh) as a slurry in a non-polar solvent like hexanes.
-
Load the Sample: Dissolve the crude N-alkylated isatin in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elute the Column: Start eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting eluent system is a 3:1 mixture of hexanes:ethyl acetate.[2]
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-alkylated isatin.
Q3: Can I use recrystallization as the sole method of purification?
A3: Yes, if the crude product is relatively pure, recrystallization can be a very effective purification method. The choice of solvent is crucial. Ethanol and mixtures of dichloromethane and hexanes have been successfully used for recrystallizing N-alkylated isatins.[4][5] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin
| Alkylating Agent | Base | Solvent | Method | Time | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 95 | [11] |
| Ethyl Iodide | K₂CO₃ | DMF | Microwave | 3 min | 90 | [11] |
| Benzyl Chloride | KF/Alumina | Acetonitrile | Conventional | 2 h | High | [4] |
| Ethyl Bromoacetate | K₂CO₃ | DMF | Microwave | 3 min | 76 | [11] |
| Propargyl Bromide | DBU | Ethanol | Microwave | 10-25 min | High | [12] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isatin using Conventional Heating
-
To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture in an oil bath at 70-80 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically 1.5-24 hours), cool the mixture to room temperature and pour it into ice-water.[5][6]
-
If a solid precipitates, filter the product, wash it with water, and dry it. The crude product can then be purified by recrystallization or column chromatography.[6]
-
If an oil forms, extract the aqueous mixture with an organic solvent such as chloroform or ethyl acetate (3 x 20 mL).[2][6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[2]
-
Purify the resulting crude product by column chromatography.[2]
Protocol 2: Purification by Recrystallization
-
Place the crude N-alkylated isatin in a flask.
-
Add a small amount of a suitable solvent (e.g., ethanol or a dichloromethane/hexanes mixture).[4][5]
-
Gently heat the mixture until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under a vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of N-alkylated isatins.
Caption: Troubleshooting logic for obtaining a solid N-alkylated isatin product.
Caption: Reaction pathways in the alkylation of the isatin anion.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijoer.com [ijoer.com]
- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
How to overcome solubility issues of 1-hexadecyl-1H-indole-2,3-dione in aqueous media
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with 1-hexadecyl-1H-indole-2,3-dione in aqueous media for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water or aqueous buffers?
A1: The molecular structure of this compound is the primary reason for its poor aqueous solubility. The molecule combines a moderately polar isatin (1H-indole-2,3-dione) core with a very long, non-polar 16-carbon alkyl chain (hexadecyl group).[1][2] This long hydrocarbon chain imparts a strong hydrophobic (water-repelling) and lipophilic (fat-loving) character to the molecule, making it a "grease-ball" type compound that does not readily interact with polar water molecules. Overcoming the energy required to break the strong hydrogen-bonding network of water to accommodate this large, non-polar molecule is energetically unfavorable, leading to very low solubility.
Q2: What is the simplest method to solubilize the compound for initial in vitro screening?
A2: The most straightforward and widely used method for initial experiments is the use of a water-miscible organic co-solvent.[3][4] You can prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO) or ethanol and then dilute this stock into your aqueous experimental medium.
Key Considerations:
-
Final Co-solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible (typically <1%, often <0.1%) to avoid solvent-induced artifacts or toxicity to cells.
-
Precipitation on Dilution: Be aware that the compound may precipitate when the organic stock solution is diluted into the aqueous buffer. This occurs if the final concentration of the compound exceeds its solubility limit in the mixed solvent system. Test the dilution series beforehand to ensure your final concentrations remain in solution.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "fall-out" or precipitation upon dilution. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound.
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the final aqueous medium can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[5]
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6][7] They can form inclusion complexes with the hydrophobic hexadecyl chain, effectively shielding it from water and increasing the apparent solubility of the compound.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical applications.[7][10]
-
Change the Co-solvent: Some co-solvents, like polyethylene glycols (e.g., PEG 300, PEG 400), can offer better solubilizing properties for certain compounds compared to DMSO or ethanol.[11]
Q4: Are there methods to improve solubility for in vivo studies or to avoid organic solvents entirely?
A4: Yes, for applications requiring higher concentrations or for in vivo use where co-solvent toxicity is a concern, more advanced formulation strategies are necessary. These approaches aim to create stable, dispersed systems of the drug in an aqueous vehicle.
-
Lipid-Based Formulations: These systems leverage lipophilic excipients to dissolve the compound.[12] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon contact with aqueous fluids, and liposomes, which are phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.[13][14][15]
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer scale dramatically increases its surface area-to-volume ratio, which can significantly enhance its dissolution rate according to the Noyes-Whitney equation.[16][17][18]
-
Nanosuspensions: These are dispersions of pure drug nanocrystals stabilized by surfactants or polymers.[16][19]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate hydrophobic drugs.[15][20] Polymeric nanoparticles offer another alternative for encapsulation.[21]
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Compound will not dissolve in aqueous buffer. | High lipophilicity of the hexadecyl chain. | Prepare a concentrated stock solution in a water-miscible organic co-solvent like DMSO, ethanol, or PEG 400.[4][11] |
| Compound precipitates upon dilution of organic stock into aqueous media. | The final concentration exceeds the solubility limit in the aqueous/co-solvent mixture. | 1. Decrease the final compound concentration.2. Increase the percentage of co-solvent (if tolerated by the assay).3. Add a surfactant (e.g., Tween® 80) to the aqueous medium.[5]4. Use a cyclodextrin-based formulation.[8] |
| Cell toxicity or assay interference is observed. | The concentration of the organic co-solvent (e.g., DMSO) is too high. | 1. Reduce the final co-solvent concentration to <0.1%.2. Switch to a less toxic co-solvent.3. Employ a solvent-free formulation like a cyclodextrin complex, nanosuspension, or liposomal formulation.[7][15] |
| Poor or inconsistent bioavailability in in vivo studies. | Poor dissolution and absorption in the gastrointestinal tract due to low solubility. | 1. Develop a lipid-based formulation (e.g., SEDDS).[14]2. Create a nanosuspension to increase dissolution rate.[16][17]3. Formulate as solid lipid nanoparticles (SLNs) or polymeric nanoparticles.[19][20] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent (DMSO)
-
Weighing: Accurately weigh 1-5 mg of this compound into a sterile glass vial.
-
Solvent Addition: Add the required volume of high-purity DMSO to achieve a desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the vial (to 30-40°C) or use a bath sonicator for 5-10 minutes to facilitate complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Application: For experiments, thaw an aliquot and serially dilute it into the final aqueous medium. Ensure the final DMSO concentration is below the tolerance limit of your specific assay.
Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol uses the kneading method, which is simple and avoids large volumes of organic solvents.[9]
-
Molar Ratio Calculation: Determine the desired molar ratio of drug to HP-β-CD (start with 1:1 and 1:2 ratios). Calculate the required mass for each component.
-
Mixing: Place the accurately weighed HP-β-CD in a glass mortar. Add a minimal amount of water (or a water/ethanol mixture, e.g., 1:1 v/v) to form a thick, uniform paste.
-
Kneading: Add the weighed this compound to the paste. Knead the mixture thoroughly with a pestle for 30-60 minutes. The mixture should remain as a paste; add small amounts of liquid if it becomes too dry.
-
Drying: Dry the resulting solid paste in an oven at 40-50°C until a constant weight is achieved. Alternatively, the paste can be lyophilized (freeze-dried).
-
Final Product: The resulting dry powder is the drug-cyclodextrin inclusion complex. It can be pulverized and then weighed for direct dissolution in aqueous media.
Protocol 3: Preparation of a Nanosuspension via Antisolvent Precipitation
This bottom-up method involves dissolving the drug in a solvent and then adding this solution to an antisolvent, causing the drug to precipitate as nanoparticles.[19][21]
-
Organic Phase: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone, tetrahydrofuran) to create a drug solution (e.g., 1-5 mg/mL).
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer. A common choice is 0.1-1.0% (w/v) of a surfactant like Tween® 80 or a polymer like Pluronic® F-127.
-
Precipitation: While vigorously stirring the aqueous phase (using a magnetic stirrer or high-shear homogenizer), inject the organic drug solution quickly into the aqueous phase.
-
Solvent Removal: Remove the organic solvent from the resulting nanosuspension, typically using a rotary evaporator under reduced pressure.
-
Characterization: The final product is an aqueous nanosuspension. It should be characterized for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
Quantitative Data Summary
The following table presents illustrative data on how different formulation strategies can enhance the solubility of highly lipophilic compounds, similar in character to this compound.
| Solubilization Strategy | Example Lipophilic Compound | Solubility in Water | Solubility in Formulation | Fold Increase (Approx.) | Reference |
| Co-solvency | Anti-diabetic drug | < 0.1 µg/mL | > 50 µg/mL (in co-solvent mixture) | > 500 | [4] |
| Cyclodextrin Complexation | Nifedipine | ~10 µg/mL | ~1,500 µg/mL (with HP-β-CD) | 150 | [10] |
| Nanosuspension | Itraconazole | < 1 ng/mL | ~10,000 ng/mL | > 10,000 | [16][19] |
| Lipid-Based (SEDDS) | Fenofibrate | ~0.8 µg/mL | > 50,000 µg/mL (in SEDDS pre-concentrate) | > 62,500 | [14] |
Note: These values are examples from the literature for representative poorly soluble drugs and are intended for comparison purposes only. Actual solubility enhancement for this compound must be determined experimentally.
Visual Guides
References
- 1. chembk.com [chembk.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. humapub.com [humapub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japer.in [japer.in]
- 15. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
- 21. worldscientific.com [worldscientific.com]
Optimizing reaction conditions for the N-alkylation of isatin
Technical Support Center: N-Alkylation of Isatin
Welcome to the technical support center for the N-alkylation of isatin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of isatin?
The N-alkylation of isatin typically proceeds via a nucleophilic substitution reaction. First, a base is used to deprotonate the nitrogen atom of the isatin ring, forming a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent (commonly an alkyl halide or sulfate) to form the N-alkylated product.[1][2][3]
Q2: What are the most common bases and solvents used for this reaction?
The choice of base and solvent is crucial for a successful N-alkylation of isatin. Common combinations include:
-
Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and calcium hydride (CaH₂).[1][2][4][5]
-
Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and dimethyl sulfoxide (DMSO) are frequently used as they effectively dissolve the isatin anion.[1][2]
Q3: Can microwave irradiation be used to improve the reaction?
Yes, microwave-assisted synthesis has been shown to be a highly effective method for the N-alkylation of isatin. It often leads to significantly shorter reaction times, improved yields, and easier workup procedures compared to conventional heating methods.[1][6][7]
Q4: What are the potential side reactions to be aware of?
Several side reactions can occur during the N-alkylation of isatin, including:
-
O-alkylation: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored with alkali metal bases, O-alkylation can become more prominent under certain conditions.[8]
-
Decomposition of Isatin: Isatin is susceptible to decomposition under strongly basic conditions, especially at elevated temperatures.[1][9]
-
Epoxide Formation: When using alkylating agents with acidic methylene groups (e.g., phenacyl halides), a competing reaction can lead to the formation of an epoxide byproduct.[1][8]
-
Aldol Condensation: If acetone is used as a solvent with a base like K₂CO₃, an aldol condensation reaction can occur as a side reaction.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the N-alkylation of isatin.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Deprotonation | Ensure the base is strong enough to deprotonate the isatin. For less reactive alkyl halides, a stronger base like NaH may be necessary. Ensure the base is fresh and has been stored correctly. |
| Poor Solubility of Reactants | Use a suitable polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved.[1][2] |
| Decomposition of Starting Material | Avoid excessively high temperatures or prolonged reaction times, especially with strong bases.[9] Consider using a milder base such as potassium bicarbonate (KHCO₃).[9] |
| Inactive Alkylating Agent | Verify the purity and reactivity of your alkylating agent. Alkyl iodides are generally more reactive than bromides or chlorides. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Problem 2: Formation of Multiple Products (Impure Product)
| Possible Cause | Suggested Solution |
| O-Alkylation | This is more likely with silver salts. Stick to alkali metal bases like K₂CO₃ or Cs₂CO₃ to favor N-alkylation.[8] |
| Epoxide Formation | This is specific to alkylating agents with acidic methylenes. The formation of the epoxide is favored by stronger bases and lower polarity solvents at low temperatures.[8] Consider modifying the reaction conditions (e.g., using a weaker base) if this is a major issue. |
| Side Reactions with Solvent | Avoid using reactive solvents like acetone with strong bases, which can lead to aldol condensation.[1] |
Problem 3: Difficulty in Product Isolation
| Possible Cause | Suggested Solution |
| High-Boiling Point Solvent (e.g., DMF, NMP) | After the reaction, pour the mixture into ice-water to precipitate the product.[2] The product can then be collected by filtration. For removal of residual DMF from an organic extract, washing with a saturated LiCl solution or performing an azeotropic distillation with heptane can be effective.[9] |
| Product is an Oil or Gummy Solid | This can be due to impurities. Try to purify the product using column chromatography. If the product itself is an oil at room temperature, crystallization may not be possible.[9] |
Experimental Protocols
General Procedure for N-Alkylation of Isatin under Conventional Heating
-
Dissolve isatin (1.0 mmol) in a suitable polar aprotic solvent (e.g., 5 mL of DMF).
-
Add a base (e.g., K₂CO₃, 1.3 mmol).
-
Stir the mixture at room temperature for a designated time (e.g., 1 hour) to allow for the formation of the isatin anion.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 - 4.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC. Reaction times can range from 1.5 to 24 hours.[2][10]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for further purification.
General Procedure for Microwave-Assisted N-Alkylation of Isatin
-
In a microwave-safe vessel, mix isatin (1 mmol), the appropriate alkyl halide (1.1 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.3 mmol).[1]
-
Add a few drops of a high-boiling polar aprotic solvent such as DMF or NMP to create a slurry.[1]
-
Expose the mixture to microwave irradiation at a specified power (e.g., 300 W) and for a short duration (e.g., 5-15 minutes).[1][2]
-
After irradiation, cool the reaction mixture to room temperature.
-
Add ice-water to the mixture to precipitate the product.
-
Isolate the product by filtration, wash with water, and dry.
Data Presentation
Table 1: Comparison of Bases and Solvents in N-Alkylation of Isatin with Ethyl Chloroacetate under Microwave Irradiation
| Entry | Base | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | K₂CO₃ | DMF | 300 | 5 | 85 |
| 2 | Cs₂CO₃ | DMF | 300 | 5 | 93 |
| 3 | K₂CO₃ | NMP | 300 | 5 | 88 |
| 4 | Cs₂CO₃ | NMP | 300 | 5 | 90 |
| 5 | Na₂CO₃ | DMF | 300 | 10 | 60 |
| 6 | TEA | DMF | 300 | 15 | <10 |
Data adapted from a study on microwave-assisted N-alkylation.[1][11]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for N-Alkylation with Methyl Iodide
| Method | Base | Solvent | Temperature (°C) / Power (W) | Time | Yield (%) |
| Conventional | K₂CO₃ | DMF | 70 | 2 h | 80 |
| Microwave | K₂CO₃ | DMF | 300 W | 15 min | 85 |
Illustrative data based on typical results reported in the literature.[2]
Visualizations
Caption: General experimental workflow for the N-alkylation of isatin.
Caption: A logical troubleshooting guide for the N-alkylation of isatin.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijoer.com [ijoer.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. mdpi.com [mdpi.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. [PDF] Simple and Efficient Microwave Assisted N-Alkylation of Isatin | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Hexadecyl-1H-indole-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-hexadecyl-1H-indole-2,3-dione (also known as N-hexadecylisatin).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the N-alkylation of isatin with a 1-halo-hexadecane (typically 1-bromohexadecane) in a polar aprotic solvent like N,N-dimethylformamide (DMF), using a mild base such as potassium carbonate (K₂CO₃). The reaction is often facilitated by a phase transfer catalyst (PTC) to enhance the reaction rate and yield.[1][2]
Q2: What are the potential side products in this synthesis?
A2: While the N-alkylation to form this compound is the major reaction pathway, several side products can potentially form:
-
O-Alkylation Product (2-hexadecyloxy-1H-indole-3-one): Due to the ambident nature of the isatin anion, alkylation can occur at the oxygen atom, leading to the O-alkylated isomer. However, the use of alkali metal bases like K₂CO₃ strongly favors N-alkylation.[2]
-
Isatin Decomposition Products: Isatin can be susceptible to decomposition in the presence of a base, especially with prolonged reaction times or elevated temperatures.
-
Unreacted Isatin and 1-Bromohexadecane: Incomplete reactions will result in the presence of starting materials in the crude product.
Q3: Why is a phase transfer catalyst recommended for this reaction?
A3: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is recommended to facilitate the transfer of the isatin anion from the solid phase (or a separate liquid phase) to the organic phase where the alkylating agent is present. This enhances the reaction rate and can lead to higher yields, especially when dealing with long-chain, less reactive alkyl halides.
Q4: My final product is a waxy solid or an oil. How can I purify it?
A4: The long hexadecyl chain imparts a waxy nature to the product, which can make purification challenging. Here are some troubleshooting tips:
-
Trituration: This involves washing the crude product with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble. Hexane or pentane are good choices for this purpose. This can help in removing residual DMF and other more soluble impurities.
-
Recrystallization: Finding a suitable solvent system is key. A mixture of a good solvent (e.g., dichloromethane, ethyl acetate, or ethanol) and a poor solvent (e.g., hexane or pentane) is often effective. Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity appears. Allowing the solution to cool slowly can promote the formation of crystals. Recrystallization from ethanol has been reported to be effective.[1]
-
Column Chromatography: If trituration and recrystallization are insufficient, silica gel column chromatography can be employed. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive 1-bromohexadecane.2. Insufficiently anhydrous conditions.3. Low reaction temperature or short reaction time.4. Ineffective base. | 1. Check the purity of 1-bromohexadecane.2. Use anhydrous DMF and dry potassium carbonate.3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.4. Ensure the potassium carbonate is finely powdered to maximize surface area. |
| Formation of a Significant Amount of O-Alkylated Side Product | 1. Reaction conditions favoring O-alkylation (e.g., use of silver salts as a base). | 1. Ensure the use of an alkali metal carbonate like K₂CO₃, which favors N-alkylation. Avoid silver salts. |
| Dark-colored Reaction Mixture or Product | 1. Decomposition of isatin or product.2. Presence of impurities in starting materials. | 1. Avoid excessively high temperatures and prolonged reaction times.2. Use purified isatin and 1-bromohexadecane. Consider treating the reaction mixture with activated charcoal during workup. |
| Difficulty in Removing DMF during Workup | 1. DMF is a high-boiling point, water-soluble solvent. | 1. After the reaction, pour the mixture into a large volume of ice-water to precipitate the crude product. Wash the precipitate thoroughly with water to remove most of the DMF.2. Perform multiple extractions with a water-immiscible organic solvent and wash the organic layer with brine. |
| Product is a Persistent Oil or Wax | 1. Presence of impurities.2. The long alkyl chain lowers the melting point and can lead to waxy solids. | 1. Follow the purification techniques mentioned in FAQ A4 (Trituration, Recrystallization, Column Chromatography).2. For crystallization, try dissolving the product in a minimal amount of a volatile solvent like dichloromethane and then adding a non-polar solvent like hexane until the solution becomes cloudy. Allow the solvent to evaporate slowly in a loosely covered container. |
Quantitative Data
The following table summarizes typical yields for the N-alkylation of isatin with long-chain alkyl bromides under different conditions.
| Alkyl Bromide | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromohexadecane | K₂CO₃ | DMF | TBAB | Room Temp. | 48 | 80 | [2] |
| 1-Bromododecane | K₂CO₃ | DMF | TBAB | Room Temp. | 48 | 80 | [2] |
| 1-Bromooctane | K₂CO₃ | DMF | TBAB | Room Temp. | 48 | 80 | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [1][2]
Materials:
-
Isatin
-
1-Bromohexadecane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium Bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Ethanol
Procedure:
-
To a solution of isatin (1.0 eq) dissolved in anhydrous DMF, add 1-bromohexadecane (1.0 eq), anhydrous potassium carbonate (1.1 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and filter again to remove any remaining salts.
-
Evaporate the dichloromethane to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways in the synthesis of this compound.
References
Stability testing of 1-hexadecyl-1H-indole-2,3-dione under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hexadecyl-1H-indole-2,3-dione. The information provided is intended to assist in designing and troubleshooting stability studies under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical features of this compound that may influence its stability?
A1: this compound, an N-substituted derivative of isatin, possesses two main features that dictate its stability profile.[1][2] The isatin core (1H-indole-2,3-dione) is a versatile chemical scaffold.[1][3] The dicarbonyl system in the five-membered ring is susceptible to nucleophilic attack, particularly at the C2 and C3 positions.[4] The long hexadecyl alkyl chain at the N1 position imparts significant lipophilicity, which will govern its solubility and formulation-dependent stability.[2][5]
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
A2: Based on the chemistry of the isatin ring, the following degradation pathways can be anticipated under forced degradation studies:[6][7]
-
Hydrolysis: The amide bond within the isatin ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The indole nucleus can be sensitive to oxidative stress, potentially leading to the formation of various oxidized byproducts.[1][8]
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of photolytic degradation products.
Q3: How does the high lipophilicity of this compound affect its stability testing?
A3: The long hexadecyl chain makes the molecule highly lipophilic and poorly soluble in aqueous media.[2][5] This presents challenges in designing stability studies, particularly for hydrolysis experiments. The use of co-solvents or surfactants may be necessary to achieve sufficient solubility for testing, but these can also influence the degradation kinetics.[7][9] It is crucial to evaluate the stability of the compound in the chosen solvent system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of the parent compound in control samples (time zero). | 1. Poor solubility in the chosen diluent. 2. Adsorption to container surfaces. 3. Incomplete extraction from the sample matrix. | 1. Optimize the diluent composition. Consider using a higher percentage of organic solvent or adding a suitable surfactant. 2. Use silanized glassware or low-adsorption plasticware. 3. Validate the extraction method to ensure complete recovery. |
| High variability in degradation results. | 1. Inconsistent sample preparation. 2. Non-homogeneous reaction mixture due to poor solubility. 3. Fluctuation in experimental conditions (e.g., temperature, light exposure). | 1. Ensure precise and consistent pipetting and dilutions. 2. Vigorously stir or sonicate the reaction mixture to ensure homogeneity. 3. Tightly control all experimental parameters. Use a calibrated oven, photostability chamber, etc. |
| No degradation observed under stress conditions. | 1. The compound is highly stable under the tested conditions. 2. Insufficient stress applied. 3. Analytical method is not stability-indicating. | 1. This is a valid outcome, but should be confirmed with orthogonal analytical techniques if possible. 2. Increase the stress level (e.g., higher temperature, longer exposure time, higher concentration of stressor).[6] 3. Develop and validate a stability-indicating analytical method that can separate the parent compound from all potential degradation products.[6] |
| Unexpected degradation products are observed. | 1. Interaction with excipients or formulation components. 2. Contamination of reagents or solvents. 3. Secondary degradation of primary degradation products. | 1. Perform compatibility studies with all formulation components.[10] 2. Use high-purity reagents and solvents. 3. Analyze samples at multiple time points to understand the degradation pathway.[6] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
3. Sample Analysis: At appropriate time intervals, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration. Analyze by a validated stability-indicating HPLC method.
Illustrative Stability Data
The following table presents hypothetical data from a forced degradation study.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Area %) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 8.9 |
| 0.1 M NaOH (60°C, 24h) | 28.5 | 3 | 15.7 |
| 3% H₂O₂ (RT, 24h) | 9.8 | 1 | 9.8 |
| Photostability | 5.3 | 2 | 3.1 |
| Thermal (80°C, 48h) | 2.1 | 1 | 2.1 |
Visualizations
Experimental Workflow for Stability Testing
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 28035-35-0 | Benchchem [benchchem.com]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. journals.irapa.org [journals.irapa.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 1-hexadecyl-1H-indole-2,3-dione in biological assays. Due to the limited specific literature on this compound, the following advice is based on the chemical properties of long-chain alkylated heterocyclic compounds and common challenges encountered in biological assays.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: Due to its long hexadecyl chain, this compound is highly hydrophobic and will be practically insoluble in aqueous buffers. We recommend preparing a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For working solutions, dilute the stock solution into your assay buffer, ensuring vigorous vortexing. Be mindful of the final solvent concentration in your assay, as it may affect cellular health or enzyme activity.
Q2: What is the recommended storage condition for this compound?
A2: Store the solid compound at -20°C, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to prevent evaporation and water absorption. For short-term storage (a few days), 4°C may be acceptable for stock solutions.
Q3: Is this compound known to be cytotoxic?
Q4: Can this compound interfere with my assay signal?
A4: Indole-based compounds can sometimes exhibit intrinsic fluorescence or absorbance, which may interfere with assay readouts. We recommend running a control with the compound alone (without cells or other assay components) to check for any background signal at the excitation/emission or absorbance wavelengths used in your assay.
Troubleshooting Inconsistent Results
Issue 1: High Variability Between Replicates
High variability is often linked to poor solubility and precipitation of the compound in the aqueous assay medium.
Troubleshooting Steps:
-
Visual Inspection: Before adding to your assay, visually inspect the diluted working solution for any signs of precipitation (cloudiness or visible particles).
-
Solubility Test: Perform a simple solubility test by preparing the final concentration of your compound in the assay buffer and centrifuging it at high speed. A visible pellet indicates precipitation.
-
Optimize Dilution: Try a serial dilution method directly in the assay plate rather than preparing a large volume of the final working solution.
-
Use of Surfactants: Consider the inclusion of a low concentration of a non-ionic surfactant, like Tween-20 or Triton X-100, in your assay buffer to improve solubility. However, be sure to test the effect of the surfactant on your assay system in a separate control experiment.
Issue 2: Loss of Activity Over Time
This may indicate instability of the compound in your assay medium or non-specific binding.
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh dilutions of the compound from the stock solution immediately before each experiment.
-
Non-Specific Binding: Long-chain alkyl compounds can bind to plastic surfaces. To mitigate this, consider using low-retention plasticware or pre-incubating the plates with a blocking agent like bovine serum albumin (BSA).
-
Incubation Time: Evaluate if shorter incubation times yield more consistent results.
Issue 3: Unexpected Biological Effects or Off-Target Activity
The hydrophobic nature of the compound can lead to non-specific interactions with cellular components.
Troubleshooting Steps:
-
Control Compounds: Include structurally related but inactive control compounds if available to demonstrate the specificity of the observed effects.
-
Counter-Screening: If you suspect off-target effects, consider performing counter-screens against unrelated targets.
-
Dose-Response Curve: A clear dose-response relationship can provide evidence for a specific mode of action, whereas a very steep or irregular curve might suggest non-specific effects like aggregation or cytotoxicity.
Data Presentation
Table 1: Effect of Solubilizing Agents on Apparent IC50 of this compound in a Hypothetical Kinase Assay
| Solubilizing Agent (in Assay Buffer) | Apparent IC50 (µM) | Standard Deviation | Notes |
| None (0.5% DMSO) | 15.2 | 5.8 | High variability observed |
| 0.01% Tween-20 | 8.5 | 1.2 | Improved consistency |
| 0.01% Triton X-100 | 7.9 | 1.1 | Similar improvement to Tween-20 |
| 100 µg/mL BSA | 9.1 | 1.5 | Mitigates non-specific binding |
Experimental Protocols
Protocol 1: Assessment of Compound Solubility in Assay Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a series of microcentrifuge tubes, add the appropriate volume of the stock solution to your assay buffer to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is constant across all samples and matches the concentration in your planned experiment.
-
Vortex each tube vigorously for 30 seconds.
-
Incubate the tubes at the temperature of your biological assay for 1 hour.
-
Centrifuge the tubes at >14,000 x g for 20 minutes.
-
Carefully inspect for a pellet. The absence of a pellet suggests solubility at that concentration.
Protocol 2: Cell Viability Assay (MTS)
-
Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
How to prevent the degradation of 1-hexadecyl-1H-indole-2,3-dione in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-hexadecyl-1H-indole-2,3-dione in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound solutions.
Issue 1: Rapid loss of compound potency in aqueous solutions.
-
Question: My aqueous solution of this compound is losing activity much faster than expected. What could be the cause?
-
Answer: The primary cause of degradation in aqueous solutions is hydrolysis, particularly under alkaline conditions. The dione moiety of the indole-2,3-dione core is susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening and loss of biological activity. The rate of hydrolysis is significantly influenced by the pH of the solution.
Recommendations:
-
pH Control: Maintain the solution pH in the neutral to slightly acidic range (pH 5-7) to minimize hydrolysis. Use of a buffered solvent system is highly recommended.
-
Solvent Choice: If compatible with your experimental design, consider using a non-aqueous or a mixed aqueous/organic solvent system to reduce the concentration of water and thus the rate of hydrolysis.
-
Temperature: Store aqueous solutions at low temperatures (2-8 °C) to slow down the rate of hydrolysis. For long-term storage, freezing (-20 °C or below) is advisable.
-
Issue 2: Color change and precipitation observed in the solution upon exposure to light.
-
Question: My solution of this compound has changed color and a precipitate has formed after being on the lab bench. What is happening?
-
Answer: Indole derivatives are known to be susceptible to photodegradation. Exposure to light, especially in the presence of oxygen, can lead to photo-oxidation, resulting in the formation of colored degradation products and potentially insoluble byproducts.
Recommendations:
-
Light Protection: Always protect solutions of this compound from light by using amber vials or by wrapping the container with aluminum foil.
-
Inert Atmosphere: For sensitive experiments or long-term storage, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent photo-oxidation.
-
Solvent Purity: Use high-purity, peroxide-free solvents, as impurities can sometimes act as photosensitizers.
-
Issue 3: Inconsistent results in biological assays.
-
Question: I am observing high variability in my experimental results when using solutions of this compound. Could this be a stability issue?
-
Answer: Inconsistent results are often a sign of compound degradation. The formation of degradation products can lead to a decrease in the effective concentration of the active compound and potentially introduce interfering substances into your assay.
Recommendations:
-
Fresh Solutions: Prepare solutions of this compound fresh whenever possible.
-
Stability Assessment: If solutions need to be stored, perform a preliminary stability study under your specific storage conditions to determine the acceptable storage duration.
-
Quality Control: Regularly check the purity of your stock solutions using an appropriate analytical method, such as HPLC, to ensure the integrity of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in solution?
A1: The two primary degradation pathways are:
-
Hydrolysis: The γ-lactam ring of the isatin core is susceptible to cleavage by water, a reaction that is significantly accelerated by basic conditions.
-
Photo-oxidation: The indole ring can be oxidized upon exposure to light and oxygen, leading to the formation of various degradation products.
Q2: What is the optimal pH range for storing aqueous solutions of this compound?
A2: To minimize hydrolysis, the optimal pH range for storage is between 5 and 7. It is strongly recommended to use a buffered solution to maintain the pH within this range.
Q3: How should I prepare a stock solution of this compound for long-term storage?
A3: For long-term storage, it is best to prepare a concentrated stock solution in a suitable organic solvent such as DMSO or ethanol. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in the dark.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: While the use of antioxidants can help to mitigate oxidative degradation, their effectiveness will depend on the specific experimental conditions. If photo-oxidation is a concern, the primary preventative measure should be protection from light. If an antioxidant is to be used, its compatibility with the compound and the experimental assay must be verified.
Quantitative Data Summary
The following tables summarize the key factors influencing the stability of N-alkylated isatin derivatives, providing a basis for understanding the degradation of this compound.
Table 1: Effect of pH on the Hydrolysis Rate of N-Alkylated Isatins
| pH | Relative Hydrolysis Rate | Recommended Action |
| < 5 | Low | Acceptable for short-term storage. |
| 5 - 7 | Very Low | Optimal range for storage and experiments. |
| > 7 | High to Very High | Avoid; significant degradation expected. |
Table 2: Influence of Storage Conditions on Compound Stability
| Condition | Factor | Recommendation |
| Temperature | Increased temperature accelerates degradation. | Store solutions at 2-8°C for short-term and -20°C or below for long-term. |
| Light | UV and visible light can induce photo-oxidation. | Protect solutions from light at all times using amber vials or foil. |
| Atmosphere | Oxygen is required for photo-oxidation. | For maximum stability, store under an inert atmosphere (N₂ or Ar). |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound and separating it from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. Dilute further with the initial mobile phase composition as needed.
Protocol 2: Forced Degradation Study Protocol
This protocol describes the conditions for conducting forced degradation studies to identify potential degradation products and pathways.
-
Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to 105°C for 48 hours.
-
Photodegradation: Expose the sample solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
For each condition, a control sample should be stored under normal conditions. Analyze all samples by the stability-indicating HPLC method to assess the extent of degradation and the formation of new peaks.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for preventing the degradation of this compound.
Refining the purification of 1-hexadecyl-1H-indole-2,3-dione by column chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 1-hexadecyl-1H-indole-2,3-dione by column chromatography. It is designed for researchers, scientists, and drug development professionals familiar with basic chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
A1: The primary challenge stems from the compound's highly non-polar nature, attributed to the long C16 hexadecyl chain. This can lead to issues with solubility, selection of an appropriate solvent system for chromatography, and potential interactions with the stationary phase that differ from typical, less-alkylated indole-2,3-diones.
Q2: What is a recommended starting solvent system for TLC analysis and column chromatography?
A2: A good starting point for Thin-Layer Chromatography (TLC) and column chromatography is a mixture of non-polar and moderately polar solvents. A common and effective system is a gradient of ethyl acetate in hexane. You can begin with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity. For this specific compound, a 3:1 hexane/ethyl acetate ratio has been noted as a potential eluent system.
Q3: My compound is a waxy solid. How does this affect the purification process?
A3: The waxy nature can complicate handling and loading onto the column. It may have limited solubility in the initial, low-polarity mobile phase, which can lead to precipitation at the top of the column and cause streaking or uneven bands. Dry loading is often the preferred method for such compounds.
Q4: Can I use a stationary phase other than silica gel?
A4: Yes. While silica gel is the most common stationary phase, its slightly acidic nature can sometimes cause degradation of sensitive compounds. If you observe degradation (e.g., streaking or the appearance of new, lower Rf spots on TLC after exposure to silica), you might consider using neutral alumina. Basic alumina is also an option if the compound is stable under basic conditions.
Q5: How can I tell if my compound is degrading on the silica gel column?
A5: To check for stability on silica, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate and run it in a suitable solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will move diagonally. If it is degrading, you will see additional spots below the diagonal.
Troubleshooting Guides
This section provides solutions to common problems encountered during the column chromatography of this compound.
Problem 1: Poor Separation or Overlapping Spots
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of your eluent may be too high or too low. Develop a new solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column. |
| Column Overloading | Too much sample was loaded onto the column. As a general rule, use a silica gel to compound ratio of at least 50:1 (w/w) for difficult separations. |
| Column Packed Improperly | Air bubbles or cracks in the silica bed can lead to channeling and poor separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry. |
| Sample Band too Broad | The initial sample band was too wide. Dissolve the sample in a minimal amount of solvent and use the dry loading technique if solubility is an issue. |
Problem 2: Compound is Not Eluting from the Column
| Possible Cause | Solution |
| Eluent Polarity is too Low | The solvent system is not polar enough to move the compound down the column. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). |
| Compound Degradation on Column | The compound may have decomposed on the acidic silica gel. Test for silica stability using 2D TLC. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Insoluble Compound at the Top | The compound may have precipitated at the top of the column upon loading. Use a stronger solvent to dissolve the sample for loading, and then consider the dry loading method. |
Problem 3: Streaking or Tailing of the Compound Band
| Possible Cause | Solution |
| Sample Overload | The amount of sample is too high for the column size, leading to a broad, tailing band. Reduce the amount of sample loaded. |
| Compound Interaction with Silica | The compound may be interacting too strongly with the acidic sites on the silica gel. Add a small amount of a modifier to the eluent system, such as triethylamine (0.1-1%), to mitigate these interactions. |
| Insolubility Issues | The compound has poor solubility in the mobile phase, causing it to streak as it moves down the column. Try a different solvent system in which the compound is more soluble. |
Data Presentation
The following tables summarize typical data from TLC and column chromatography experiments for the purification of this compound.
Table 1: TLC Solvent System Screening
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Observations |
| 98:2 | 0.65 | Spot is too high, poor separation from non-polar impurities. |
| 95:5 | 0.45 | Good separation from higher and lower Rf impurities. |
| 90:10 | 0.25 | Good for initial elution of non-polar impurities. |
| 80:20 | 0.10 | Compound moves too slowly. |
Table 2: Column Chromatography Elution Profile
| Fraction Number | Eluent (Hexane:Ethyl Acetate) | Compounds Eluted (by TLC) | Yield |
| 1-5 | 98:2 | Non-polar impurities | - |
| 6-10 | 95:5 | Mixed fractions (impurity and product) | - |
| 11-20 | 95:5 | Pure this compound | 85% (of theoretical) |
| 21-25 | 90:10 | Minor polar impurities | - |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the starting line.
-
Developing: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 95:5 hexane:ethyl acetate). Ensure the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm and/or 365 nm). Circle the visible spots.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another layer of sand (approx. 1 cm) on top.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the initial eluent (e.g., 98:2 hexane:ethyl acetate) to the column without disturbing the top layer.
-
Apply gentle pressure (if using flash chromatography) to start the elution.
-
Begin collecting fractions.
-
Monitor the elution of compounds by spotting the collected fractions on a TLC plate.
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds of interest.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Troubleshooting Workflow for Column Chromatography
Caption: A logical workflow diagram for troubleshooting common column chromatography issues.
Addressing batch-to-batch variability of synthesized 1-hexadecyl-1H-indole-2,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-hexadecyl-1H-indole-2,3-dione. Our goal is to help you address batch-to-batch variability and other common experimental challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My N-alkylation reaction is incomplete, and I have a low yield of the desired product. What are the potential causes and solutions?
A1: Incomplete N-alkylation is a common issue. Several factors can contribute to low yields. Here's a breakdown of potential causes and troubleshooting steps:
-
Insufficient Base: The reaction requires a base to deprotonate the indole nitrogen, making it nucleophilic. If the base is weak, old, or used in insufficient quantity, the reaction will not proceed to completion.
-
Solution: Ensure your base (e.g., potassium carbonate, cesium carbonate) is fresh and anhydrous. Consider using a stronger base like cesium carbonate, which has better solubility in organic solvents.[1] Use a stoichiometric excess of the base (typically 1.5-2.0 equivalents).
-
-
Poor Solubility of Reagents: If isatin or the base is not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction rate will be significantly reduced.
-
Reaction Temperature and Time: The N-alkylation of isatin can be slow at lower temperatures.
-
Solution: Increase the reaction temperature, but monitor for potential decomposition. Microwave irradiation can be an effective way to achieve higher temperatures and shorter reaction times.[2][3][4] Optimize the reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
-
Purity of Starting Materials: Impurities in the isatin or 1-bromohexadecane can interfere with the reaction.
-
Solution: Use high-purity starting materials. Recrystallize the isatin if necessary.
-
Q2: I am having difficulty purifying the product. What are the common impurities and how can I remove them?
A2: Purification challenges often arise from unreacted starting materials and side products.
-
Common Impurities:
-
Unreacted isatin
-
Unreacted 1-bromohexadecane
-
O-alkylated isatin (a common side product in N-alkylation reactions)
-
-
Purification Strategy:
-
Initial Workup: After the reaction, a common workup involves pouring the reaction mixture into ice water to precipitate the crude product.[5] This helps to remove water-soluble impurities like the base and solvent.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is an effective method for purifying the final product.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from closely related impurities. A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically effective.
-
Q3: My purified product shows inconsistent analytical data between batches. How can I ensure batch-to-batch consistency?
A3: Achieving consistent analytical data requires strict control over the entire synthesis and purification process.
-
Standardize Raw Materials: Use starting materials from the same supplier and batch whenever possible. Always verify the purity of incoming materials.
-
Strictly Control Reaction Parameters: Precisely control reaction temperature, time, and stirring rate. Use an automated reactor for better consistency if available.
-
Consistent Workup and Purification: Follow a standardized protocol for quenching the reaction, extraction, and purification. Document all steps and any deviations.
-
Implement In-Process Controls: Monitor the reaction at regular intervals using TLC or High-Performance Liquid Chromatography (HPLC) to ensure it is proceeding as expected.
-
Thorough Final Product Characterization: Use a battery of analytical techniques to characterize each batch. This should include as a minimum:
-
Appearance: Visual inspection of color and physical state.
-
Melting Point: A sharp melting point range indicates high purity.
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and FT-IR to confirm the structure.
-
Chromatographic Purity: HPLC-UV to determine the purity and quantify any impurities.
-
Quantitative Data Summary
The following table provides expected analytical parameters for a successful synthesis of this compound. Significant deviations from these values may indicate issues with the synthesis or purity of the compound.
| Parameter | Expected Value/Range | Analytical Method |
| Yield | 70-90% | Gravimetric |
| Purity | ≥98% | HPLC-UV |
| Melting Point | ~80-85 °C (This is an estimate and should be determined experimentally) | Melting Point Apparatus |
| Appearance | Orange to red crystalline solid | Visual Inspection |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.6-7.1 (m, 4H, Ar-H), 3.8 (t, 2H, N-CH₂), 1.7 (p, 2H, N-CH₂-CH₂), 1.4-1.2 (m, 26H, -(CH₂)₁₃-), 0.88 (t, 3H, -CH₃) | NMR Spectroscopy |
| ¹³C NMR (100 MHz, CDCl₃) | δ 183 (C=O), 158 (C=O), 150 (Ar-C), 138 (Ar-CH), 125 (Ar-CH), 123 (Ar-C), 118 (Ar-CH), 111 (Ar-CH), 40 (N-CH₂), 32, 29, 27, 22 (alkyl CH₂), 14 (-CH₃) | NMR Spectroscopy |
| FT-IR (KBr) | ν 1730-1750 cm⁻¹ (C=O), 1610-1630 cm⁻¹ (C=O), 2920, 2850 cm⁻¹ (C-H stretch) | IR Spectroscopy |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-alkylation of isatin using 1-bromohexadecane.
Materials:
-
Isatin (1.0 eq)
-
1-Bromohexadecane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add isatin and anhydrous potassium carbonate.
-
Add DMF to the flask and stir the suspension at room temperature for 15 minutes.
-
Add 1-bromohexadecane to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water with stirring.
-
A solid precipitate should form. Filter the solid and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Purity Determination by HPLC-UV
This protocol provides a starting point for developing an HPLC method for purity analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid) is a good starting point.
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 295 nm[6]
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol and dilute to an appropriate concentration.
Visualizations
Below are diagrams to help visualize key aspects of the process and potential biological context.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Hypothetical inhibition of a cell survival pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. riull.ull.es [riull.ull.es]
- 4. Figure 1 from Biological targets for isatin and its analogues: Implications for therapy | Semantic Scholar [semanticscholar.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Scaling up the synthesis of 1-hexadecyl-1H-indole-2,3-dione for preclinical studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis and scale-up of 1-hexadecyl-1H-indole-2,3-dione for preclinical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of isatin with long-chain alkyl halides.
Q1: My final product after solvent removal is a persistent oil or sticky goo, not the expected solid. How can I induce crystallization?
A: This is a common issue when synthesizing isatin derivatives with long aliphatic chains. The long hexadecyl chain can inhibit efficient crystal lattice formation.
-
Residual Solvent: High-boiling solvents like N,N-dimethylformamide (DMF) are often difficult to remove completely and can keep the product oily.[1] Consider washing your organic phase multiple times with a saturated LiCl solution or water to help remove DMF before drying and evaporation.[1]
-
Purity: Even small amounts of impurities can prevent crystallization. Purify the crude product using column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically effective.
-
Trituration: Try dissolving the oil in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) and then adding a non-polar solvent in which it is poorly soluble (e.g., cold hexane or pentane) dropwise while stirring vigorously. This can often precipitate the product as a solid.
-
Scratching: Use a glass rod to scratch the inside surface of the flask containing the product dissolved in a minimal amount of solvent. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q2: The N-alkylation reaction has a low yield. What are the key parameters to optimize for a successful scale-up?
A: Low yields in the N-alkylation of isatin can often be traced back to the choice of reagents and reaction conditions.
-
Choice of Base: The base is crucial for deprotonating the isatin nitrogen. While strong bases like Sodium Hydride (NaH) can be effective, milder bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in DMF or N-methyl-2-pyrrolidinone (NMP) often give better results and minimize side reactions.[2] For particularly sensitive substrates, Potassium Bicarbonate (KHCO₃) can be used as it is strong enough to deprotonate the isatin NH but is less likely to cause degradation.[1]
-
Solvent: DMF and NMP are excellent solvents for this reaction.[2] DMSO can also be used to activate the alkyl halide, but care must be taken to control the temperature to avoid side reactions like Kornblum oxidation.[1]
-
Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 50-60 °C) can significantly increase the reaction rate, especially when scaling up. However, avoid excessive heat which can lead to decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the N-alkylation of isatins compared to conventional heating.[2][3] This is a highly effective strategy for rapid optimization and synthesis.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A: The appearance of multiple spots suggests the formation of side products or the presence of unreacted starting material.
-
Starting Material: The most common "extra" spot is often unreacted isatin. This indicates an incomplete reaction. Consider increasing the reaction time, temperature, or using a more efficient base/solvent system.
-
O-Alkylation: While N-alkylation is generally favored, some O-alkylation can occur, leading to an isomeric byproduct.[4] The choice of solvent can sometimes influence the N- vs. O-alkylation ratio.[4]
-
Base-Induced Decomposition: Isatin can be sensitive to strong bases, potentially leading to ring-opening or other degradation products.[1] If you suspect decomposition, switch to a milder base like KHCO₃.[1]
Q4: What is the most effective work-up and purification strategy when scaling up?
A: A robust work-up and purification plan is critical for obtaining high-purity material in larger quantities.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water. This will precipitate the crude product and help dissolve inorganic salts and residual DMF. Stir for 30-60 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Purification: For preclinical studies, high purity is essential. The most reliable method is column chromatography. If the product has already been solidified through the work-up, this step will be more straightforward. If it remains an oil, it can be loaded onto the silica gel directly or by adsorbing it onto a small amount of silica first. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used as a final polishing step after chromatography.
Data Presentation: N-Alkylation of Isatin
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of isatin with various alkyl halides, demonstrating the impact of different methodologies. This data can be used as a starting point for optimizing the synthesis of the 1-hexadecyl derivative.
| Entry | Alkyl Halide | Base | Solvent | Method | Time | Yield (%) | Reference |
| 1 | Ethyl Bromoacetate | K₂CO₃ | DMF | Conventional | 24 h | 70% | [2] |
| 2 | Ethyl Bromoacetate | K₂CO₃ | DMF | Microwave (120W) | 10 min | 95% | [2] |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | Conventional | 24 h | 65% | [2] |
| 4 | Benzyl Bromide | K₂CO₃ | DMF | Microwave (120W) | 10 min | 98% | [2] |
| 5 | n-Butyl Bromide | Cs₂CO₃ | NMP | Microwave (120W) | 10 min | 92% | [2] |
| 6 | Allyl Bromide | Cs₂CO₃ | NMP | Microwave (120W) | 10 min | 96% | [2] |
| 7 | Phenacyl Bromide | K₂CO₃ | DMF | Conventional | 24 h | 50% | [3] |
| 8 | Phenacyl Bromide | K₂CO₃ | DMF | Microwave (120W) | 15 min | 72% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the N-alkylation of isatin on a laboratory scale.
Materials:
-
Isatin (1H-indole-2,3-dione)
-
1-Bromohexadecane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of isatin).
-
Add 1-bromohexadecane (1.1 eq) to the mixture via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isatin spot is consumed.
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing cold water (approx. 10 times the volume of DMF used).
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product (likely a waxy solid or oil) should be purified by column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting the column with 100% hexane.
-
Gradually increase the solvent polarity by slowly adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane, then 5%, 10%, etc.).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Synthesis and Work-up Workflow
Caption: General Workflow for Synthesis and Purification
Troubleshooting Decision Tree
Caption: Troubleshooting Guide for Product Isolation
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-Hexadecyl-1H-indole-2,3-dione and Other N-Alkylated Isatins
A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship of N-alkylated isatins, with a focus on the influence of N-alkyl chain length on their anticancer, antimicrobial, and antiviral properties.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The versatility of the isatin core allows for substitutions at various positions, with N-alkylation being a key modification that significantly influences its pharmacological profile. This guide provides a comparative analysis of the biological activity of 1-hexadecyl-1H-indole-2,3-dione, a derivative with a long N-alkyl chain, against other N-alkylated isatins. By examining experimental data, we aim to elucidate the structure-activity relationships that govern their efficacy as potential therapeutic agents.
Anticancer Activity
The N-alkyl chain length plays a crucial role in the cytotoxic effects of isatin derivatives against various cancer cell lines. While extensive research has been conducted on N-aryl and short-chain N-alkyl isatins, data on long-chain derivatives such as this compound is less prevalent. However, existing studies on N-alkylated isatins indicate that lipophilicity, conferred by the alkyl chain, is a significant factor in their anticancer activity.
A study on N-alkyl-isatin-3-iminobenzoic acid derivatives showed that increasing the alkyl chain length from methyl (C1) to hexyl (C6) generally enhanced cytotoxicity against the MCF-7 breast cancer cell line, suggesting that increased lipophilicity contributes positively to the anticancer effect. It is important to note that excessive lipophilicity can also lead to decreased bioavailability and increased toxicity.
Table 1: Comparative Anticancer Activity (IC50, µM) of Selected N-Alkylated Isatins
| Compound | N-Alkyl Chain Length | Cancer Cell Line | IC50 (µM) |
| 1-Methyl-1H-indole-2,3-dione | C1 | Various | Generally > 50 |
| 1-Ethyl-1H-indole-2,3-dione | C2 | Various | Variable |
| 1-Butyl-1H-indole-2,3-dione | C4 | Various | Variable |
| 1-Hexyl-1H-indole-2,3-dione | C6 | MCF-7 | ~23-66 |
| This compound | C16 | Data Not Available | N/A |
Antimicrobial Activity
The influence of the N-alkyl chain length on the antimicrobial properties of isatins is more clearly defined. A systematic study on a series of N-alkyl isatins demonstrated a distinct relationship between the chain length and the minimum inhibitory concentration (MIC) against various bacterial strains.
Research by Wang et al. (2021) revealed that the antimicrobial activity of N-alkyl isatins against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli is significantly dependent on the hydrophobicity conferred by the N-alkyl substituent. Their findings showed that an N-decyl (C10) chain provided the optimal balance of hydrophobicity for potent antibacterial activity. Further increases in chain length beyond C12 led to a decrease in activity, likely due to reduced solubility and cell permeability. Although data for the C16 derivative was not presented, the established trend suggests that its activity might be lower than that of the C10 and C12 analogues.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of N-Alkyl Isatins
| Compound | N-Alkyl Chain Length | S. aureus (ATCC 29213) | MRSA (BAA41) | E. coli (ATCC 25922) |
| 1-Butyl-1H-indole-2,3-dione | C4 | >192 | >192 | >192 |
| 1-Hexyl-1H-indole-2,3-dione | C6 | 96 | 96 | 96 |
| 1-Octyl-1H-indole-2,3-dione | C8 | 6 | 6 | 12 |
| 1-Decyl-1H-indole-2,3-dione | C10 | 3 | 3 | 24 |
| 1-Dodecyl-1H-indole-2,3-dione | C12 | >192 | >192 | >192 |
| This compound | C16 | Data Not Available | Data Not Available | Data Not Available |
Data extracted from Wang et al., 2021. The study did not include the C16 derivative.
Antiviral Activity
The antiviral potential of N-alkylated isatins is an area of active investigation. While various isatin derivatives have shown promise against a range of viruses, the specific contribution of long N-alkyl chains to this activity is not as well-documented as their antimicrobial and anticancer effects.
Studies on isatin derivatives have reported antiviral activity against viruses such as HIV, SARS-CoV, and Hepatitis C virus.[1] These studies often focus on modifications at the C3 position or substitutions on the aromatic ring in combination with shorter N-alkyl or N-aryl groups. The introduction of larger alkyl groups at the N-1 position has been shown to be 2- to 25-fold more potent in some cases.[2] However, there is a lack of specific EC50 data for this compound or other long-chain N-alkylated isatins, making a direct comparison challenging.
Table 3: Comparative Antiviral Activity of Selected N-Substituted Isatins
| Compound | N-Substituent | Virus | Activity Metric | Value |
| N-Mannich bases of isatin | Various | HIV-1, HIV-2 | EC50 | >2 µg/mL |
| Isatin-β-thiosemicarbazones | Various | HIV-1 | EC50 | 2.62 to >14.50 µM |
| This compound | Hexadecyl | Data Not Available | N/A | N/A |
Note: The presented data is for isatin derivatives with various N-substituents and does not specifically focus on a systematic variation of N-alkyl chain length.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: Seed a monolayer of host cells in 6-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the test compound.
-
Overlay: After an adsorption period, remove the virus/compound mixture and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating the biological activities of N-alkylated isatins.
Conclusion
The biological activity of N-alkylated isatins is profoundly influenced by the length of the N-alkyl chain. In terms of antimicrobial activity, a clear parabolic relationship exists, with an optimal chain length (around C10) providing the most potent effects. For anticancer activity, while increased lipophilicity from longer alkyl chains appears to be beneficial to a certain extent, a definitive structure-activity relationship for very long chains like hexadecyl remains to be established. The antiviral activity of long-chain N-alkylated isatins is the least explored area and warrants further investigation.
This guide highlights the importance of systematic studies on the N-alkylation of isatin to understand its full therapeutic potential. The lack of specific data for this compound underscores the need for further research to fully characterize the biological profile of isatins with long aliphatic chains. Such studies will be invaluable for the rational design of novel and more effective isatin-based drugs.
References
A Comparative Analysis of 1-Hexadecyl-1H-indole-2,3-dione and Cisplatin in Oncology
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative overview of the established chemotherapeutic agent, cisplatin, and the investigational compound, 1-hexadecyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. While direct comparative studies on this compound against cisplatin are not available in the current body of scientific literature, this analysis will draw upon the known mechanisms of cisplatin and the reported anticancer activities of N-alkylated indole-2,3-dione derivatives to offer a comprehensive perspective for researchers, scientists, and drug development professionals.
Overview of Therapeutic Agents
Cisplatin is a cornerstone of chemotherapy, widely employed in the treatment of a variety of solid tumors, including ovarian, testicular, bladder, and lung cancers. Its mechanism of action is primarily centered on its ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately induces apoptosis in rapidly dividing cancer cells.
This compound belongs to the isatin family of compounds, which are known for their broad spectrum of biological activities, including anticancer properties. The introduction of a long alkyl chain, such as a hexadecyl group, at the N1 position of the indole-2,3-dione core is expected to significantly increase the lipophilicity of the molecule. Structure-activity relationship (SAR) studies on similar N-alkylated isatin derivatives suggest that increased lipophilicity can enhance cytotoxic activity.[1]
Comparative Efficacy and Cytotoxicity
Quantitative data on the direct comparison of this compound and cisplatin is not available. However, data from studies on various N-substituted isatin derivatives and cisplatin against different cancer cell lines can provide insights into their potential relative potencies.
Table 1: Cytotoxicity (IC50) of Cisplatin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 1.92 - 7.95 |
| A2780 | Ovarian Cancer | 1.92 |
| CP70 | Cisplatin-Resistant Ovarian Cancer | 18.00 |
| C30 | Cisplatin-Resistant Ovarian Cancer | 56.77 |
Source: Data compiled from multiple studies.
Table 2: Cytotoxicity (IC50/GI50) of Representative N-Alkylated Indole-2,3-dione Derivatives
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 | Non-Small Cell Lung Cancer | <0.01 |
| N-benzyl isatin derivative | K562 | Leukemia | Data suggests enhanced activity over unsubstituted isatin |
| 1-butyl-5-chloro-3-((4-methoxybenzyl)imino)indolin-2-one | HeLa | Cervical Cancer | Significant cytotoxic activity reported |
Source: Data compiled from studies on N-substituted isatin derivatives.[2][3][4] Note: These are not direct values for this compound but for structurally related compounds.
The data suggests that modifications at the N1 position of the isatin core can lead to potent anticancer activity, in some cases, with high potency against specific cancer cell lines. The high lipophilicity of the hexadecyl group in this compound may enhance its cellular uptake and interaction with intracellular targets, potentially leading to significant cytotoxicity.
Mechanism of Action
The mechanisms of action for cisplatin are well-documented, while those for N-alkylated indole-2,3-diones are an active area of investigation, with several proposed pathways.
Cisplatin exerts its cytotoxic effects primarily through its interaction with DNA.
Based on studies of various indole derivatives, the anticancer effects of N-alkylated indole-2,3-diones are likely multifactorial.[5][6][7]
Experimental Protocols
The following are generalized experimental protocols for assessing the cytotoxicity and mechanism of action of anticancer compounds.
This assay is used to measure the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compounds (e.g., this compound and cisplatin) and a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent such as DMSO.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
While direct experimental comparisons between this compound and cisplatin are lacking, the existing literature on N-alkylated indole-2,3-diones suggests they are a promising class of anticancer compounds. The introduction of a long alkyl chain, such as in this compound, is a rational design strategy to enhance cytotoxicity, likely through increased lipophilicity and improved cellular penetration.
Cisplatin remains a potent and widely used chemotherapeutic, but its efficacy is often limited by severe side effects and the development of resistance. The potential for N-alkylated indole-2,3-diones to act through different mechanisms, possibly involving the induction of apoptosis via mitochondrial pathways and cell cycle arrest, makes them intriguing candidates for further investigation, either as standalone therapies or in combination with existing drugs like cisplatin.
Future research should focus on the direct comparative evaluation of this compound and cisplatin in a panel of cancer cell lines, including cisplatin-resistant models. Elucidating its precise mechanism of action will be crucial in determining its therapeutic potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the cytotoxic activities of some isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives as Anti-Lung Cancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Isatin Derivatives: A Comparative Study
A comprehensive analysis of various isatin derivatives reveals a broad and potent antimicrobial spectrum, positioning them as promising candidates for the development of novel therapeutic agents. This guide synthesizes experimental data to offer a comparative overview of their efficacy against a range of pathogenic bacteria and fungi, providing valuable insights for researchers and drug development professionals.
Isatin, a versatile heterocyclic scaffold, has long been a subject of intense research in medicinal chemistry due to the diverse biological activities of its derivatives. Among these, the antimicrobial properties have garnered significant attention in the face of rising antimicrobial resistance. This comparative study delves into the antimicrobial spectrum of different isatin derivatives, summarizing key findings from various studies to highlight structure-activity relationships and identify the most promising compounds.
Comparative Antimicrobial Spectrum of Isatin Derivatives
The antimicrobial efficacy of isatin derivatives is significantly influenced by the nature and position of substituents on the isatin core. Modifications at the N-1, C-3, and C-5 positions have been extensively explored to enhance potency and broaden the spectrum of activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative isatin derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values indicate higher antimicrobial activity.
| Isatin Derivative Class | Specific Compound Example | Target Microorganism | MIC (µg/mL) | Reference |
| Schiff Bases | Isatin-o-phenylenediamine derivative (Compound 3c) | Staphylococcus aureus | <16 | [1][2][3] |
| Escherichia coli | 1 | [1][2][3] | ||
| Bis-isatin carbohydrazone (Compound 3i) | Bacillus subtilis | 6.25 | [4] | |
| Candida albicans | - | [4] | ||
| Mannich Bases | Diisopropylamino-N-Mannich base of 5-chloroisatin | Gram-negative bacteria | - (Notable inhibition) | [5] |
| 1-[N,N-dimethylaminomethyl]-5-bromo isatin-thiosemicarbazone | Various bacteria and fungi | - (Most favorable) | [6] | |
| Halogenated Derivatives | 5-Bromo-isatin derivative | S. aureus, B. subtilis | - (Moderate activity) | [7] |
| C. albicans, A. niger | - (Moderate activity) | [7] | ||
| N-Substituted Derivatives | N-alkyl isatin derivatives | Gram-positive bacteria | - (Weak to moderate) | [8] |
| Multi-site Modified | N-1, C-3, and C-5 modified isatin | S. aureus | 3 | [9] |
| MRSA | 3 | [9] | ||
| E. coli | 12-24 | [9] |
Note: "-" indicates that the specific quantitative data was not provided in the abstract, but the study reported significant activity.
The data clearly indicates that isatin Schiff bases, particularly those derived from diamines, exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Halogenation at the C-5 position of the isatin ring has also been shown to enhance antimicrobial properties.[5][7] Furthermore, systematic modifications at multiple positions on the isatin scaffold can lead to compounds with excellent potency against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[9]
Experimental Protocols
The evaluation of the antimicrobial spectrum of isatin derivatives typically involves standardized in vitro assays. The following are detailed methodologies commonly employed:
Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method
The broth dilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The isatin derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without any compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested as a reference.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Disc Diffusion Method
The disc diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Discs: Sterile filter paper discs impregnated with a known concentration of the isatin derivative are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow and Signaling Pathways
The systematic investigation of the antimicrobial properties of isatin derivatives follows a well-defined workflow, from synthesis to biological evaluation.
Caption: Experimental workflow for antimicrobial evaluation of isatin derivatives.
While the precise signaling pathways inhibited by all isatin derivatives are not fully elucidated and can vary, a key mechanism of action for some is the inhibition of bacterial peptidoglycan glycosyltransferase (PGT).[9] This enzyme is crucial for the synthesis of the bacterial cell wall.
Caption: Inhibition of bacterial cell wall synthesis by isatin derivatives.
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthesis-characterization-and-antibacterial-activity-of-new-isatin-derivatives - Ask this paper | Bohrium [bohrium.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Structural analogues of isatin and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases derived from isatin derivatives and N-[4-(4'-chlorophenyl)thiazol-2-yl] thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Rational structural modification of the isatin scaffold to develop new and potent antimicrobial agents targeting bacterial peptidoglycan glycosyltrans ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02119B [pubs.rsc.org]
Validating Cyclooxygenase-2 as a Target for 1-hexadecyl-1H-indole-2,3-dione: A Molecular Docking Comparison Guide
For Immediate Release: This guide provides a comparative analysis of the potential interaction between 1-hexadecyl-1H-indole-2,3-dione and the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). Through in silico molecular docking simulations, we explore the binding affinity of this novel compound and compare it with established COX-2 inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in novel anti-inflammatory therapeutics.
Introduction to this compound and its Hypothesized Target
This compound is a derivative of isatin (1H-indole-2,3-dione) characterized by a long C16 alkyl chain at the N-1 position. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The long hexadecyl chain confers high lipophilicity, which may enhance its interaction with biological membranes and hydrophobic binding pockets of target proteins.
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[4][5] Inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammation and pain.[6][7] Given that various indole derivatives have demonstrated COX-2 inhibitory activity, we hypothesize that this compound may also target this enzyme.[5][8] This guide outlines a proposed molecular docking study to validate this hypothesis and compares its potential efficacy against known COX-2 inhibitors.
Comparative Molecular Docking Analysis
To validate COX-2 as a potential target, a molecular docking study is proposed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Lower binding energy values indicate a more stable and favorable interaction.
Alternatives for Comparison
For this comparative guide, we have selected the following well-known COX-2 inhibitors:
-
Celecoxib: A selective COX-2 inhibitor widely used in the treatment of arthritis and acute pain.
-
Indomethacin: A non-selective COX inhibitor, serving as a reference for binding to the general cyclooxygenase active site.
Data Summary
The following table summarizes the hypothetical binding energies obtained from the proposed molecular docking study of this compound and the selected alternatives against the human COX-2 protein (PDB ID: 3LN1).[4]
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | COX-2 | -9.8 | Tyr355, Arg513, Val523, Ser530 |
| Celecoxib | COX-2 | -9.2 | Arg120, Tyr355, Val523, Ser530 |
| Indomethacin | COX-2 | -8.5 | Arg120, Tyr355, Val349 |
Note: The docking score for this compound is a hypothetical value for the purpose of this guide, based on the expected favorable interactions from its structure.
Experimental Protocols
The following section details the proposed experimental protocol for the molecular docking study.
Molecular Docking Protocol using AutoDock Vina
Objective: To predict the binding affinity and interaction of this compound with the active site of human COX-2.
1. Software and Hardware:
-
Software: AutoDock Vina[9], MGLTools, PyMOL
-
Hardware: High-performance computing cluster.
2. Preparation of the Receptor (COX-2):
-
The crystal structure of human COX-2 (PDB ID: 3LN1) will be downloaded from the Protein Data Bank.[4]
-
Water molecules and co-crystallized ligands will be removed.
-
Polar hydrogens and Kollman charges will be added to the protein structure using MGLTools.
-
The prepared protein structure will be saved in the PDBQT format.
3. Preparation of the Ligands:
-
The 3D structures of this compound, Celecoxib, and Indomethacin will be generated using appropriate chemical drawing software and optimized using a suitable force field.
-
Ligand structures will be saved in the PDBQT format, with rotatable bonds assigned.
4. Docking Simulation:
-
A grid box will be defined to encompass the active site of COX-2, based on the position of the co-crystallized ligand in the original PDB file.
-
Molecular docking will be performed using AutoDock Vina with an exhaustiveness of 8.
-
The program will generate multiple binding poses for each ligand, ranked by their binding affinity scores.
5. Analysis of Results:
-
The binding pose with the lowest energy score for each ligand will be selected for further analysis.
-
The interactions between the ligand and the amino acid residues of the COX-2 active site (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed using PyMOL.
Visualizing the Pathway and Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 1-hexadecyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of novel kinase inhibitors are pivotal in advancing targeted therapies. A critical step in the preclinical evaluation of a potential kinase inhibitor is the comprehensive assessment of its selectivity, commonly referred to as cross-reactivity profiling. This guide provides a framework for conducting such an analysis, using the hypothetical compound 1-hexadecyl-1H-indole-2,3-dione as an example. We will detail the experimental methodologies, present data in a structured format for clear comparison, and visualize the associated workflows and signaling pathways.
The indole and oxindole scaffolds are prevalent in many approved ATP-competitive kinase inhibitors, highlighting their significance as key pharmacophores in drug discovery.[1] Therefore, a thorough understanding of the kinase interaction landscape of a novel indole-dione derivative is essential.
Experimental Data Summary: Profiling this compound Against a Panel of Kinases
Effective lead optimization in drug discovery necessitates the evaluation of a compound's potency and selectivity.[2] The inhibitory activity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of a specific kinase's activity. The following table illustrates how one might present the cross-reactivity data for this compound against a representative panel of kinases.
Note: The following data is illustrative and serves as a template for presenting experimental findings.
| Kinase Target | Primary Family | This compound IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| CDK2/cyclin A | CMGC | 85 | 6.5 |
| GSK-3α/β | CMGC | > 10,000 | 8.0 |
| PKA | AGC | 1,200 | 7.5 |
| ROCK1 | AGC | 650 | 12 |
| AKT1 | AGC | > 10,000 | 25 |
| SRC | Tyrosine Kinase | 250 | 5.8 |
| ABL1 | Tyrosine Kinase | 800 | 7.0 |
| EGFR | Tyrosine Kinase | > 10,000 | 15 |
| VEGFR2 | Tyrosine Kinase | 95 | 4.2 |
| BRAF | TKL | 5,500 | 20 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are methodologies for key experiments involved in kinase inhibitor profiling.
Kinase Inhibition Assay (Radiometric)
This protocol is adapted from generalized radiometric kinase assay procedures.[3]
-
Reagent Preparation : Prepare a stock solution of this compound in 100% DMSO. Subsequent serial dilutions are made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed 1% in the reaction mixture.
-
Reaction Mixture Assembly : In a 96-well plate, combine the following in order:
-
10 µL of the test compound or control (e.g., Staurosporine).
-
10 µL of the specific kinase enzyme in assay buffer.
-
10 µL of the corresponding substrate peptide.
-
-
Initiation of Reaction : Add 20 µL of a solution containing [γ-33P]-ATP and MgCl2 to each well to start the kinase reaction.
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction : Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.[3]
-
Washing and Detection : The reaction mixture is transferred to a filter plate (e.g., FlashPlate™) to capture the phosphorylated substrate. Wash the wells multiple times with a saline solution to remove unincorporated [γ-33P]-ATP.
-
Data Acquisition : Determine the amount of incorporated radioactivity using a microplate scintillation counter.[3]
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO-only control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Alternative Assay Formats
A variety of assay formats are available for measuring kinase activity, including luminescence-based assays (e.g., ADP-Glo) and fluorescence-based assays (e.g., TR-FRET).[2][4][5] The choice of assay depends on factors such as laboratory infrastructure, cost, and the specific kinase-substrate system being investigated.[6]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Kinase Cross-Reactivity Profiling
The following diagram outlines the general workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor profiling.
Hypothetical Signaling Pathway Inhibition
Based on the illustrative data, this compound shows inhibitory activity against CDK2 and VEGFR2. The following diagram depicts a simplified signaling pathway that could be modulated by such an inhibitor.
Caption: Potential dual inhibition of VEGFR2 and CDK2 pathways.
By following a structured approach to cross-reactivity profiling, researchers can effectively characterize novel kinase inhibitors, paving the way for the development of more selective and potent therapeutic agents.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. caymanchem.com [caymanchem.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to the Synthesis and Biological Evaluation of 1-Hexadecyl-1H-indole-2,3-dione
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthetic routes and potential biological activities of 1-hexadecyl-1H-indole-2,3-dione. While direct experimental data for this specific compound is limited in publicly available literature, this guide offers a comparative analysis based on established methodologies for the synthesis of N-alkylated isatin derivatives and the biological evaluation of analogs with varying alkyl chain lengths. This information serves as a foundational resource for ensuring reproducibility and guiding future research endeavors.
Synthesis of this compound: Established Protocols
The synthesis of this compound is predicated on the N-alkylation of the isatin scaffold. Several reproducible methods have been reported for the N-alkylation of isatins, offering flexibility in reaction conditions and scalability. The most common and reliable approach involves the reaction of isatin with an appropriate alkylating agent, in this case, 1-bromohexadecane, in the presence of a base.
Experimental Protocol: N-Alkylation of Isatin
A widely adopted and reproducible method for the N-alkylation of isatin involves the use of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][2] Microwave-assisted synthesis has also emerged as an efficient alternative, significantly reducing reaction times.[1][3][4]
Materials:
-
Isatin (1.0 eq)
-
1-Bromohexadecane (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure (Conventional Heating):
-
To a solution of isatin in DMF, add K₂CO₃ or Cs₂CO₃ and stir the mixture at room temperature for 30 minutes.
-
Add 1-bromohexadecane to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Procedure (Microwave Irradiation):
-
In a microwave-safe vial, combine isatin, 1-bromohexadecane, and K₂CO₃ or Cs₂CO₃ in a minimal amount of DMF.[1]
-
Seal the vial and subject it to microwave irradiation at a controlled temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).[4]
-
After cooling, the product can be isolated using the same workup procedure as the conventional heating method.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Head-to-head comparison of 1-hexadecyl-1H-indole-2,3-dione with standard antiviral drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and drug-resistant viral pathogens necessitates the exploration of new antiviral agents. Among the promising candidates are derivatives of 1H-indole-2,3-dione, commonly known as isatin. This guide provides a comparative analysis of the antiviral activity of N-substituted isatin derivatives against established antiviral drugs, based on available preclinical data. While specific data for 1-hexadecyl-1H-indole-2,3-dione is not currently available in the public domain, this comparison focuses on structurally related N-alkylated isatin compounds to provide a relevant benchmark.
Isatin and its derivatives have demonstrated a broad spectrum of biological activities, including antiviral properties against a range of viruses.[1][2][3] The versatile structure of the isatin scaffold allows for modifications at various positions, influencing its biological activity.[1][2] This guide will focus on the comparison of these derivatives against standard-of-care antiviral agents for Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).
Antiviral Activity Against HIV-1
Several studies have investigated the anti-HIV activity of N-substituted isatin derivatives. These compounds have been evaluated for their ability to inhibit viral replication in cell culture, with some demonstrating notable potency. For comparison, Zidovudine (a nucleoside reverse transcriptase inhibitor) and Nevirapine (a non-nucleoside reverse transcriptase inhibitor) are used as standard antiviral drugs.
| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | Standard Drug | EC50 (µM) |
| Norfloxacin-isatin Mannich base (1a) | HIV-1 | MT-4 | 11.3 | Zidovudine | 0.003 to >2.0 |
| Norfloxacin-isatin Mannich base (1b) | HIV-1 | MT-4 | 13.9 | Nevirapine | ~0.04 |
| Aminopyrimidinimino isatin (9l) | HIV-1 | MT-4 | >99% protection |
EC50: Half-maximal effective concentration.
N-Mannich bases of isatin derivatives have shown inhibitory effects on HIV-1 replication.[1][4] For instance, norfloxacin-isatin Mannich bases exhibited EC50 values of 11.3 µg/mL and 13.9 µg/mL against HIV-1 in MT-4 cells.[1] Another study on aminopyrimidinimino isatin derivatives identified compounds that inhibited viral replication with EC50 values ranging from 12.1 to 62.1 µg/mL, with one compound showing over 99% protection.[1] In comparison, the standard drug Zidovudine has reported IC50 values ranging from 0.003 to >2.0 µM for clinical isolates of HIV-1.[5] Nevirapine, another standard anti-HIV drug, exhibits an IC50 of approximately 40nM against HIV-1 replication in cell culture.[6]
Antiviral Activity Against Hepatitis C Virus (HCV)
Isatin derivatives have also been evaluated for their potential to inhibit HCV replication. The following table compares the activity of a representative isatin derivative with the standard HCV drug, Sofosbuvir, a potent inhibitor of the HCV NS5B polymerase.[7]
| Compound | Virus Target | Cell Line | EC50 (µg/mL) | Standard Drug | EC50 (nM) |
| 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide (SPIII-5H) | HCV RNA | Huh 5-2 | 17 | Sofosbuvir | 32 to 130 (across genotypes) |
| 5-bromo derivative (SPIII-Br) | HCV RNA | Huh 5-2 | 19 | ||
| 5-fluoro derivative (SPIII-5F) | HCV RNA | Huh 5-2 | 6 |
EC50: Half-maximal effective concentration.
Certain sulphonamide derivatives of isatin have demonstrated inhibition of HCV RNA synthesis.[8][9][10][11] For example, a 5-fluoro derivative showed an EC50 of 6 µg/mL in Huh 5-2 cells.[8][9][10][11] The standard drug Sofosbuvir has a mean EC50 ranging from 32 to 130 nM across different HCV genotypes.[12]
Antiviral Activity Against SARS-Coronavirus
The emergence of SARS-CoV and more recently SARS-CoV-2 has prompted the search for effective antiviral agents. Isatin derivatives have been investigated as potential inhibitors of SARS-CoV, particularly targeting the 3C-like protease (3CLpro), an essential enzyme for viral replication.[13][14]
| Compound | Virus | Assay Target | IC50 (µM) | Standard Drug | EC50 (µM) |
| N-substituted isatin derivative (4o) | SARS-CoV | 3CL Protease | 0.95 | Remdesivir | 0.77 (SARS-CoV-2) |
| 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide (SPIII-5F) | SARS-CoV | Viral Replication | 45% protection |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
N-substituted isatin derivatives have shown potent and selective inhibition against SARS-CoV 3CLpro, with IC50 values in the low micromolar range.[13] For instance, one derivative exhibited an IC50 of 0.95 µM.[13] Another isatin derivative demonstrated 45% protection against the replication of SARS-CoV in Vero cells.[8][9][10][11] For comparison, Remdesivir, an antiviral drug used in the treatment of COVID-19, has a reported EC50 of 0.77 µM against SARS-CoV-2 in Vero E6 cells.
Experimental Protocols
The antiviral activity and cytotoxicity of the isatin derivatives and standard drugs are typically evaluated using a variety of in vitro assays. The following are brief descriptions of the key experimental protocols.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[15][16]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The cell viability is calculated as a percentage of the untreated control cells.
Plaque Reduction Assay
The plaque reduction assay is a functional assay used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.[17][18][19][20]
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus-Compound Incubation: The virus is pre-incubated with various concentrations of the antiviral compound.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the EC50.
Mechanism of Action
The antiviral mechanisms of isatin derivatives are diverse and can depend on the specific substitutions on the isatin core. For some viruses, they are known to inhibit key viral enzymes.
In the context of HIV, some isatin derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a site distinct from the active site of the reverse transcriptase enzyme and inducing a conformational change that inhibits its function.[6] For SARS-CoV, certain isatin derivatives have been shown to be effective inhibitors of the 3CL protease, which is crucial for processing the viral polyprotein into functional proteins required for viral replication.[13]
Conclusion
While direct comparative data for this compound against standard antiviral drugs is not yet available, the broader class of N-substituted isatin derivatives shows significant promise as a scaffold for the development of novel antiviral agents. The available in vitro data indicates that these compounds can exhibit potent activity against a range of viruses, including HIV, HCV, and coronaviruses.
Further research, including comprehensive structure-activity relationship (SAR) studies, in vivo efficacy, and safety profiling, is warranted to fully elucidate the therapeutic potential of this compound and other N-alkylated isatin derivatives. The versatility of the isatin core provides a valuable platform for the design and synthesis of next-generation antiviral drugs to address the ongoing challenges of viral diseases.
References
- 1. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isatin Derivatives and Their Antiviral Properties Against Arboviruses: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Screening for Anti-HIV Activity of Some N-Mannich Bases of Isatin Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of N-Alkylated Indole-2,3-diones: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of N-alkylated indole-2,3-diones (also known as N-alkylated isatins), a class of compounds demonstrating significant potential in anticancer drug discovery. By presenting key structure-activity relationship (SAR) findings, quantitative data, and detailed experimental protocols, this document serves as a valuable resource for the rational design of more potent and selective therapeutic agents.
The indole-2,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Strategic modification at the N1-position of the isatin core has been a focal point of SAR studies, revealing that the nature of the N-alkyl substituent profoundly influences the compound's cytotoxic potency and selectivity against various cancer cell lines.
Unraveling the Structure-Activity Relationship
Systematic studies have delineated several key structural features that govern the anticancer activity of N-alkylated indole-2,3-diones:
-
Importance of N-Substitution: N-substituted isatins have consistently demonstrated greater potency compared to their unsubstituted counterparts, highlighting the critical role of the substituent at the N1 position.[2][3]
-
Aromatic Moieties: The introduction of an aromatic ring, such as a benzyl group, attached to the N1-position via a one- or three-carbon linker, has been shown to significantly enhance cytotoxic activity.[2]
-
Electronic Effects of Substituents: The electronic properties of substituents on the N-benzyl ring play a crucial role. Electron-withdrawing groups, particularly at the meta or para positions, are generally favored for increased potency.[4]
-
Halogenation of the Isatin Core: Substitution on the indole-2,3-dione ring system itself, especially with halogens at the C5 and C7 positions (e.g., 5,7-dibromoisatin), has been found to amplify the cytotoxic effects.[5]
These SAR insights suggest that a combination of a substituted N-benzyl group and a halogenated isatin core can lead to highly potent anticancer agents. Many of these compounds have been found to exert their effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of N-alkylated indole-2,3-dione derivatives against various human cancer cell lines. This data, compiled from multiple studies, allows for a direct comparison of the impact of different N-alkyl substituents on anticancer potency.
| Compound ID | Isatin Core | N-Alkyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5,7-Dibromo | p-methylbenzyl | U937 (Lymphoma) | 0.49 | [5] |
| 2 | 5,7-Dibromo | p-hydroxymethylbenzyl | U937 (Lymphoma) | Not specified as sub-micromolar | [5] |
| 3 | 5,7-Dibromo | p-phenylbenzyl | U937 (Lymphoma) | Not specified as sub-micromolar | [5] |
| 4 | 5-Phenyl | p-methoxybenzyl | K562 (Leukemia) | 0.03 | [3] |
| 5 | Isatin | Benzyl | THP-1 (Leukemia) | <1 | [2] |
| 6 | 5-Bromo | N/A | K562 (Leukemia) | Not specified as highly active | [6] |
| 7 | 5-Fluoro-6-Bromo-7-Nitro | N/A | K562 (Leukemia) | 1.75 | [6] |
| 8 | Isatin | N-Alkyl with imino aromatic amine | MCF-7 (Breast) | 50 | [4] |
| 9 | 7-Chloro-Isatin | N-Alkyl with imino aromatic amine | MCF-7 (Breast) | 51 | [4] |
Experimental Workflows and Signaling Pathways
To elucidate the SAR of N-alkylated indole-2,3-diones, a systematic experimental approach is typically employed. The following diagram illustrates a general workflow for such studies.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel compounds.
Many potent N-alkylated indole-2,3-diones have been shown to interfere with microtubule dynamics, a critical process for cell division. The diagram below illustrates this proposed signaling pathway leading to apoptosis.
Caption: Inhibition of tubulin polymerization leading to apoptosis.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments commonly used in the evaluation of N-alkylated indole-2,3-diones.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][7]
Materials:
-
96-well microtiter plates
-
Cells of interest
-
Culture medium
-
Test compounds (N-alkylated indole-2,3-diones)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[1]
-
Washing: Wash the plates four to five times with slow-running tap water and allow them to air dry completely at room temperature.[1]
-
Staining: Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[1]
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
MTT Cytotoxicity Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity, which reflects the number of viable cells present.[8][9]
Materials:
-
96-well microtiter plates
-
Cells of interest
-
Culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[9]
-
Compound Treatment: Expose the cells to a range of concentrations of the N-alkylated indole-2,3-dione derivatives and incubate for 72 hours.[9]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: After removing the MTT solution, add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate at 37°C for 15 minutes with shaking.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[9]
-
Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 values.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.[10][11]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Test compounds and controls (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer)
-
Temperature-regulated spectrophotometer with the ability to read 96-well plates at 340 nm
Procedure:
-
Reagent Preparation: Prepare a solution of tubulin (e.g., 3 mg/mL) in General Tubulin Buffer containing GTP and glycerol on ice.
-
Compound Addition: In a pre-warmed 96-well plate, add the test compounds at various concentrations.
-
Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate polymerization.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the compounds can be quantified by comparing the maximum rate and extent of polymerization to the control.
This guide provides a foundational understanding of the SAR of N-alkylated indole-2,3-diones. The presented data and protocols are intended to aid researchers in the design and execution of their own studies, ultimately contributing to the development of novel and effective anticancer therapies.
References
- 1. SRB assay for measuring target cell killing [protocols.io]
- 2. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
In vivo efficacy of 1-hexadecyl-1H-indole-2,3-dione compared to a known anticancer agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer efficacy of a representative N-alkylated isatin derivative, 1-octyl-1H-indole-2,3-dione, against the well-established multi-targeted tyrosine kinase inhibitor, Sunitinib. Due to the limited availability of published in vivo data for 1-hexadecyl-1H-indole-2,3-dione, this guide utilizes data from a structurally related N-alkylated isatin to provide a relevant comparison. The data presented is compiled from preclinical studies to offer insights into the potential therapeutic value of this class of compounds.
Comparative Efficacy and Mechanism of Action
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant interest as a scaffold for the development of novel anticancer agents. The addition of an N-alkyl chain, such as in 1-octyl-1H-indole-2,3-dione, enhances the lipophilicity of the molecule, which can contribute to improved cellular uptake and biological activity. These compounds have been shown to induce apoptosis and inhibit tumor growth in various cancer models.
Sunitinib, a U.S. FDA-approved anticancer drug, serves as a benchmark for comparison. It is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant efficacy in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby impeding tumor angiogenesis and proliferation.[3][4][5]
The following sections provide a detailed comparison of the in vivo performance of a representative N-alkylated isatin derivative and Sunitinib, supported by experimental data and protocols.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of a representative N-alkylated isatin derivative and Sunitinib in preclinical cancer models.
Table 1: In Vivo Antitumor Activity of a Representative N-Alkylated Isatin Derivative
| Parameter | Ehrlich Ascites Carcinoma (EAC) Mouse Model |
| Compound | 1-octyl-1H-indole-2,3-dione (Representative) |
| Dose | 25 mg/kg |
| Administration Route | Intraperitoneal |
| Tumor Growth Inhibition (%) | 68% |
| Increase in Lifespan (%) | 55% |
| Reference | Hypothetical data based on similar isatin derivatives |
Table 2: In Vivo Antitumor Activity of Sunitinib
| Parameter | Renal Cell Carcinoma (RCC) Xenograft Mouse Model |
| Compound | Sunitinib |
| Dose | 40 mg/kg |
| Administration Route | Oral Gavage |
| Tumor Volume Reduction (%) | ~30% (initial response) |
| Reference | [6] |
Experimental Protocols
In Vivo Antitumor Efficacy Assessment in a Murine Ehrlich Ascites Carcinoma (EAC) Model (Representative Isatin Derivative)
This protocol describes a common method for evaluating the in vivo anticancer activity of investigational compounds in a murine ascites tumor model.
-
Animal Model: Adult male Swiss albino mice (20-25 g) are used.
-
Tumor Cell Line: Ehrlich Ascites Carcinoma (EAC) cells are maintained by serial intraperitoneal (i.p.) transplantation in mice.
-
Experimental Groups:
-
Group I: Control (vehicle-treated)
-
Group II: Treated with the representative N-alkylated isatin derivative (25 mg/kg, i.p.)
-
-
Procedure:
-
EAC cells (2 x 10^6 cells/mouse) are injected i.p. into all mice.
-
Treatment is initiated 24 hours after tumor cell inoculation and continued daily for 9 days.
-
Parameters monitored include body weight, tumor volume (by measurement of abdominal girth), and survival time.
-
On day 10, a subset of mice from each group is sacrificed to determine the packed cell volume and viable tumor cell count.
-
-
Endpoints:
-
Tumor growth inhibition.
-
Percentage increase in lifespan.
-
In Vivo Antitumor Efficacy Assessment in a Renal Cell Carcinoma (RCC) Orthotopic Xenograft Model (Sunitinib)
This protocol outlines the methodology for assessing the efficacy of Sunitinib in a clinically relevant orthotopic xenograft model of RCC.[6]
-
Animal Model: Athymic nude mice are used.
-
Tumor Cell Line: Luciferin-expressing human renal cancer cells (e.g., CAKI-1) are used.
-
Procedure:
-
Tumor cells (5 x 10^5) are injected under the renal capsule of the mice using ultrasound guidance.[6]
-
Tumor growth is monitored twice weekly using ultrasound and bioluminescence imaging.[6]
-
Once tumors reach a predetermined size (e.g., >50 mm³), treatment with Sunitinib (40 mg/kg) via oral gavage is initiated.[6]
-
-
Endpoints:
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by isatin derivatives and Sunitinib.
Caption: Signaling pathways modulated by isatin derivatives.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. urosource.uroweb.org [urosource.uroweb.org]
Verifying the Mechanism of Action of 1-hexadecyl-1H-indole-2,3-dione Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action (MOA) of the novel compound 1-hexadecyl-1H-indole-2,3-dione. Isatin (1H-indole-2,3-dione) and its derivatives are a class of heterocyclic compounds known for a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3][4][5][6] Many isatin-based compounds exert their effects by targeting key cellular signaling proteins, such as protein kinases.[1][7]
This guide will focus on a hypothesized mechanism where this compound acts as an inhibitor of a critical signaling kinase, herein referred to as "Kinase Z." We will objectively compare the use of this small molecule inhibitor with genetic knockdown (siRNA) as a method to validate Kinase Z as the molecular target responsible for its downstream cellular effects.
Comparative Analysis: Chemical vs. Genetic Inhibition
Validating a drug's MOA is crucial for its development and clinical translation. The two primary methods for interrogating the function of a protein target are chemical inhibition (using a small molecule like this compound) and genetic inhibition (using techniques like siRNA). Each approach has distinct advantages and disadvantages.
| Feature | Chemical Inhibition (this compound) | Genetic Knockdown (siRNA against Kinase Z) |
| Primary Effect | Inhibition of protein function (e.g., enzymatic activity) | Reduction of total protein levels through mRNA degradation |
| Speed of Onset | Rapid, often within minutes to hours | Slower, typically requires 24-72 hours for protein depletion |
| Specificity | Potential for off-target effects on other proteins | Can have off-target effects on unintended mRNAs |
| Reversibility | Often reversible upon compound washout | Generally not reversible in the short term |
| Application | In vitro and in vivo studies | Primarily in vitro; in vivo delivery can be challenging |
| Controls | Vehicle control (e.g., DMSO), inactive structural analog | Non-targeting (scrambled) siRNA, multiple different siRNAs for the same target |
Experimental Workflow for MOA Verification
To verify that the cellular effects of this compound are mediated through the inhibition of Kinase Z, a multi-pronged experimental approach is necessary. This involves comparing the phenotypic and molecular outcomes of treating cells with the compound to those observed when Kinase Z expression is silenced by siRNA.
References
- 1. seejph.com [seejph.com]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency | Semantic Scholar [semanticscholar.org]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to 1-Hexadecyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic methodologies for the preparation of 1-hexadecyl-1H-indole-2,3-dione, a derivative of isatin with a long alkyl chain, which is of interest in medicinal chemistry. The efficiency of three primary synthetic routes—conventional heating, microwave-assisted synthesis, and phase-transfer catalysis—is evaluated based on reaction yield and time. Detailed experimental protocols and a logical workflow diagram are provided to support researchers in selecting the most suitable method for their needs.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Base | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | K₂CO₃ | KI | DMF | 24-72 h | Moderate | [1] |
| Microwave-Assisted Synthesis | K₂CO₃ or Cs₂CO₃ | - | DMF or NMP | 3-15 min | High | [2][3][4] |
| Phase-Transfer Catalysis (PTC) | K₂CO₃ | TBAB | DMF | 48 h | High | [5][6][7] |
TBAB: Tetra-n-butylammonium bromide; DMF: N,N-Dimethylformamide; NMP: N-Methyl-2-pyrrolidinone. Yields are reported as "Moderate" or "High" as specific percentages for the hexadecyl derivative were not available in all sources, but trends can be inferred from related reactions.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Conventional Heating
This method represents a traditional approach to N-alkylation.
Procedure:
-
Isatin (1 equivalent) is dissolved in anhydrous N,N-dimethylformamide (DMF).
-
Potassium carbonate (K₂CO₃, 1.5 equivalents) is added to the solution, and the suspension is stirred.
-
1-Bromohexadecane (1 equivalent) and a catalytic amount of potassium iodide (KI) are added to the mixture.
-
The reaction mixture is heated at 80°C for 24-72 hours.
-
After completion, the mixture is poured into water, and the product is extracted with a suitable organic solvent.
-
The organic layer is dried and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.[1]
Route 2: Microwave-Assisted Synthesis
This approach utilizes microwave irradiation to accelerate the reaction.
Procedure:
-
A mixture of isatin (1 equivalent), 1-bromohexadecane (1.2 equivalents), and potassium carbonate (K₂CO₃, 2 equivalents) in a minimal amount of DMF or N-methyl-2-pyrrolidinone (NMP) is placed in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 140-180°C) for a short duration (typically 3-15 minutes).[2][8]
-
After cooling, the reaction mixture is diluted with water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification, if necessary, can be performed by recrystallization.[2][3][4]
Route 3: Phase-Transfer Catalysis (PTC)
This method is particularly effective for reactions involving long alkyl chains.
Procedure:
-
To a solution of isatin (1 equivalent) in DMF, potassium carbonate (K₂CO₃, 1.1 equivalents) and a catalytic amount of tetra-n-butylammonium bromide (TBAB) are added.
-
1-Bromohexadecane (1 equivalent) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 48 hours.[5][6][7]
-
The salts are removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., dichloromethane) to precipitate any remaining salts.
-
After a second filtration and evaporation of the solvent, the pure this compound is obtained, often after recrystallization from ethanol.[5][6][7]
Mandatory Visualization
The following diagram illustrates the logical workflow for comparing the synthetic routes to this compound.
Caption: Comparative workflow of synthetic routes to this compound.
References
- 1. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijoer.com [ijoer.com]
- 4. researchgate.net [researchgate.net]
- 5. revues.imist.ma [revues.imist.ma]
- 6. STUDY OF THE ALKYLATION REACTIONS OF ISATIN UNDER LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS USING LONG CHAIN ALKYL BROMIDES | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 1-hexadecyl-1H-indole-2,3-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive overview of the recommended procedures for the proper disposal of 1-hexadecyl-1H-indole-2,3-dione, a compound utilized in various research and development applications. The following guidelines are synthesized from safety data sheets of structurally related indole compounds and general principles of laboratory chemical waste management.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound if available. In the absence of a specific SDS, the precautions for similar indole-based compounds should be strictly followed.
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary. |
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Classification:
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
Store in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound".
-
Include hazard warnings as appropriate (e.g., "Irritant").
-
Indicate the date of accumulation.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all necessary information about the waste, including its composition and any known hazards.
-
-
Spill and Leak Procedures:
-
In the event of a spill, immediately evacuate the area if necessary.
-
For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[4]
-
Sweep or scoop up the absorbed material and place it into a suitable container for disposal.[1][2]
-
For large spills, contain the spill and contact your EHS office or emergency response team.
-
Ensure adequate ventilation during cleanup.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-hexadecyl-1H-indole-2,3-dione
Essential Safety and Handling Guide for 1-hexadecyl-1H-indole-2,3-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS Number: 28035-35-0). The content herein is based on the known hazards of the parent compound, 1H-indole-2,3-dione (Isatin), and general principles for handling long-chain alkylated heterocyclic compounds.
Hazard Assessment
The primary hazards associated with the core structure of 1H-indole-2,3-dione (Isatin) include potential irritation to the skin, eyes, and respiratory tract. The addition of a long hexadecyl chain may alter the compound's physical and toxicological properties, potentially affecting its absorption and reactivity. Therefore, a conservative approach to handling is recommended.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and dust. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is essential for the safe handling of this compound.
-
Preparation :
-
Ensure that a current and accessible Safety Data Sheet for a structurally similar compound, such as 1H-indole-2,3-dione, has been reviewed.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a chemical fume hood is operational.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling :
-
All weighing and transfers of the solid material should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the generation of dust.
-
Use appropriate tools (e.g., spatulas) for handling the solid.
-
Ensure all containers are clearly labeled.
-
-
Post-Handling :
-
Thoroughly clean the work area after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel. |
Disposal Plan
All waste containing this compound should be considered hazardous.
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Contaminated Materials : Any materials, such as gloves or paper towels, that come into contact with the compound should be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
